Product packaging for Sitosterols(Cat. No.:CAS No. 12002-39-0)

Sitosterols

Cat. No.: B1229983
CAS No.: 12002-39-0
M. Wt: 416.7 g/mol
InChI Key: LGJMUZUPVCAVPU-ANOYILKDSA-N
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Description

Overview of Phytosterols (B1254722) as a Class of Bioorganic Compounds

Phytosterols, a group of steroid-like compounds, are naturally occurring bioorganic molecules found in plants, as well as in smaller amounts in animals, marine organisms, and fungi. researchgate.nettandfonline.comjournalejmp.com Structurally similar to cholesterol, these compounds are integral components of cell membranes. tandfonline.comjournalejmp.comoup.com The general structure of a phytosterol consists of a steroid nucleus and a side chain. fao.org They are lipid-soluble and are often found within cellular membranes. chemicalbook.com The most common phytosterols in the human diet include β-sitosterol, campesterol (B1663852), and stigmasterol (B192456). journalejmp.com

Academic Significance of Sitosterols as a Prominent Phytosterol

Among the various phytosterols, β-sitosterol is the most abundant and has garnered significant attention in academic research. researchgate.nettandfonline.com It is a white, waxy substance and a major structural component of plant cell membranes. tandfonline.comwikipedia.org Its structural similarity to cholesterol allows it to interfere with cholesterol absorption in the gut. nih.gov This property has made it a subject of interest in studies related to cardiovascular health. tandfonline.com Furthermore, research has explored its potential in various other areas, including its role as an anti-inflammatory, antioxidant, and immunomodulatory agent. researchgate.netrasayanjournal.co.in

Research Trajectories and Evolving Scholarly Perspectives on this compound

The scientific community's interest in this compound has evolved significantly over time. Initial research focused on their cholesterol-lowering effects, leading to their use as a food additive. fao.orgchemicalbook.com As analytical techniques became more sophisticated, the scope of research broadened to investigate other potential biological activities. tandfonline.com Current research trajectories are exploring the molecular mechanisms behind sitosterol's observed effects, including its interactions with proteins and signaling pathways. researchgate.netresearchgate.netmdpi.com There is also growing interest in its applications in various fields, from pharmaceuticals to materials science. tandfonline.comwikipedia.org The market for β-sitosterol is projected to see steady growth, indicating its increasing importance in various industries. marketresearchintellect.com

II. Chemical and Physical Properties of this compound

Molecular Structure and Stereochemistry

This compound are characterized by a steroid core with a hydroxyl group at the C-3 position and an ethyl group at the C-24 position of the side chain. chemicalbook.comnih.gov The most common isomer is β-sitosterol, which has the IUPAC name Stigmast-5-en-3β-ol. wikipedia.org Its chemical formula is C29H50O, and it has a molar mass of 414.72 g/mol . chemicalbook.com The stereochemistry of the molecule is crucial for its biological activity.

Physicochemical Properties

This compound are white, waxy powders with a characteristic odor. wikipedia.org They are hydrophobic and soluble in alcohols and chloroform. chemicalbook.comwikipedia.org The melting point of β-sitosterol ranges from 136 to 140 °C. chemicalbook.comwikipedia.org The poor water solubility and high crystallinity of this compound can limit their applications, and researchers have explored methods to modify their structure to enhance these properties. acs.orgacs.org

III. Biosynthesis and Natural Occurrence

Biosynthesis in Planta

The biosynthesis of this compound in plants is a complex process that primarily follows the mevalonate (B85504) (MVA) pathway. mdpi.comnih.gov This pathway begins with the conversion of acetate (B1210297) to squalene (B77637). mdpi.com Squalene then undergoes cyclization to form cycloartenol (B190886), a key intermediate in phytosterol synthesis. wikipedia.orgpnas.org A series of enzymatic reactions, including methylation by sterol methyltransferases (SMT), demethylation, and isomerization, convert cycloartenol into various phytosterols, including β-sitosterol. oup.comwikipedia.orgnih.gov Another, less prominent, pathway for sitosterol (B1666911) biosynthesis involves lanosterol (B1674476) as an intermediate. pnas.org

Distribution in the Plant Kingdom

This compound are widely distributed throughout the plant kingdom and are found in vegetable oils, nuts, seeds, legumes, fruits, and vegetables. tandfonline.comjournalejmp.comwikipedia.org Some of the richest dietary sources of phytosterols include wheat germ, corn oil, and soybean oil. tandfonline.comoup.com The concentration of β-sitosterol can vary significantly between different plant species and even different parts of the same plant. tandfonline.comneptjournal.com

IV. Extraction, Purification, and Analytical Methodologies

Extraction and Purification Protocols

The extraction of this compound from plant materials can be achieved through various methods. Conventional techniques like Soxhlet extraction and maceration using organic solvents are commonly employed. core.ac.uk More advanced methods such as supercritical fluid extraction (SFE) offer a more environmentally friendly alternative. researchgate.netresearchgate.net

Purification of this compound from crude extracts is often challenging due to the presence of other structurally similar phytosterols. nih.govresearchgate.net Common purification strategies include:

Crystallization: A simple but often low-yield method that can enrich sitosterol content to around 70%. researchgate.netnih.gov

Silica (B1680970) Gel Chromatography: Used to achieve higher purity levels, often exceeding 90%. researchgate.netnih.gov

Na-Y Zeolite Chromatography: A technique that separates sterols based on their molecular size, allowing for the purification of β-sitosterol. nih.gov

Preparative Thin-Layer Chromatography (TLC): A laboratory-scale method for isolating and purifying this compound. innovareacademics.in

Analytical Techniques for Identification and Quantification

Several analytical methods are used for the identification and quantification of this compound:

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying different phytosterols. rasayanjournal.co.inafjbs.comdergipark.org.tr Derivatization to form trimethylsilyl (B98337) (TMS) ethers is often performed to improve volatility and stability. nih.govusask.ca

High-Performance Liquid Chromatography (HPLC): A widely used method for quantifying this compound. rasayanjournal.co.inmdpi.com Reversed-phase columns, such as C18, are commonly used for separation, with UV detection typically employed. rasayanjournal.co.inmdpi.com

High-Performance Thin-Layer Chromatography (HPTLC): A sensitive and specific method for the quantification of β-sitosterol in plant extracts. neptjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of isolated this compound. rasayanjournal.co.ininnovareacademics.in

V. Academic and Research Applications of this compound

Role in Food Science and Technology

In the food industry, this compound are primarily utilized for their cholesterol-lowering properties and are added to various food products. fao.org They can also act as structuring agents in plant oils, influencing their mechanical properties. tandfonline.com The quantification of β-sitosterol is also used as a marker to detect the adulteration of vegetable oils. oup.com

Applications in Materials Science

The unique chemical structure of this compound makes them interesting building blocks in materials science. Research has explored their use in the formation of hydrogels and other novel materials. Their ability to form liquid crystals is another area of investigation. acs.org

Involvement in Signal Transduction Pathways in Plant Development

Significance in Pharmaceutical and Biomedical Research

This compound have been the subject of extensive biomedical research. Studies have investigated their potential as anti-inflammatory, antioxidant, anticancer, and immunomodulatory agents. researchgate.netchemicalbook.comnih.gov β-sitosterol has also been studied for its potential in inhibiting the enzyme 5-alpha reductase, which is relevant to conditions like benign prostatic hyperplasia. mdpi.com Furthermore, it has been investigated as a precursor for the synthesis of anabolic steroids like boldenone. wikipedia.org

VI. Chemical Modifications and Derivatives

Derivatization for Enhanced Bioavailability and Functionality

The poor water solubility of this compound can limit their biological applications. acs.org To overcome this, researchers have synthesized various derivatives to enhance their hydrophilicity and bioavailability. acs.orgacs.org One approach involves the synthesis of β-sitosterol sugar esters, which have shown increased water solubility and improved bioaccessibility in in-vitro models. acs.orgacs.org

This compound as Precursors in Chemical Synthesis

This compound, particularly β-sitosterol, serve as important starting materials in the synthesis of other steroids. wikipedia.org For many years, the lack of a reactive site on the side chain limited its use as a chemical intermediate. wikipedia.org However, the discovery of a microbial fermentation process that cleaves the side chain has enabled the production of valuable steroid intermediates like dehydroepiandrosterone. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H52O B1229983 Sitosterols CAS No. 12002-39-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

12002-39-0

Molecular Formula

C29H52O

Molecular Weight

416.7 g/mol

IUPAC Name

(3S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21+,22?,23+,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

LGJMUZUPVCAVPU-ANOYILKDSA-N

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C

Isomeric SMILES

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C

Synonyms

24-ethyl-5-cholesten-3 beta-ol
cytellin

Origin of Product

United States

Ii. Biosynthesis and Metabolic Pathways of Sitosterols

Fundamental Biosynthetic Precursors and Intermediates

The journey to create sitosterols begins with the universal five-carbon building blocks of all isoprenoids: Isopentenyl Diphosphate (B83284) (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP). guidetopharmacology.orgpnas.org

Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) Pathways

In plants, the synthesis of IPP and DMAPP occurs through two distinct and spatially separated pathways: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govresearchgate.net While the MEP pathway, located in the plastids, is primarily responsible for producing precursors for monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls (B1240455) and plastoquinone, the MVA pathway operates in the cytosol and is the main source of IPP and DMAPP for the biosynthesis of sterols, including sitosterol (B1666911), as well as sesquiterpenes and triterpenoids. genome.jpbiorxiv.orgpnas.orgpnas.org

The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.net This is then reduced to mevalonic acid (MVA), which subsequently undergoes phosphorylation and decarboxylation to yield IPP. researchgate.net The isomerization of IPP to DMAPP is catalyzed by the enzyme IPP isomerase (IDI). oup.com Although these pathways are largely independent, there is evidence of some metabolic crosstalk between them. biorxiv.orgnih.gov

PathwayLocationPrimary ProductsPrecursor for Sitosterol
Mevalonate (MVA) PathwayCytosolSterols, Sesquiterpenes, TriterpenoidsYes
Methylerythritol Phosphate (B84403) (MEP) PathwayPlastidsMonoterpenes, Diterpenes, CarotenoidsLimited/Indirect

Farnesyl Diphosphate (FPP) Synthesis

The next crucial intermediate, Farnesyl Diphosphate (FPP), is a C15 molecule formed through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. biorxiv.org This reaction is catalyzed by the enzyme Farnesyl Diphosphate Synthase (FPPS). This step represents a key branch point in isoprenoid metabolism, as FPP serves as the precursor not only for sterols but also for sesquiterpenes. genome.jp

Enzymatic Catalysis in Sitosterol Biosynthesis

The conversion of these fundamental precursors into the final sitosterol molecule is orchestrated by a series of highly specific enzymes.

Squalene (B77637) Synthase (SQS) Activity and Regulation

Squalene Synthase (SQS) catalyzes the first committed step in sterol biosynthesis: the reductive dimerization of two FPP molecules to form squalene. This enzyme is a key regulatory point in the pathway. The activity of SQS can influence the flux of FPP towards either sterol or sesquiterpene biosynthesis.

Sterol Methyltransferases (SMT1, SMT2) and Side-Chain Alkylation

Following the formation of cycloartenol (B190886), a series of modifications occur, including demethylations at the C4 and C14 positions and, crucially for sitosterol synthesis, alkylation of the side chain. The characteristic ethyl group at the C24 position of sitosterol is introduced through two successive methylation reactions catalyzed by Sterol Methyltransferases (SMTs).

The first methylation, converting cycloartenol to 24-methylenecycloartenol, is catalyzed by SMT1. The second methylation step is catalyzed by SMT2. These alkylation steps are critical for determining the final structure and function of the resulting phytosterol.

EnzymeSubstrateProductKey Function
Farnesyl Diphosphate Synthase (FPPS)IPP, DMAPPFarnesyl Diphosphate (FPP)Forms the C15 precursor for squalene.
Squalene Synthase (SQS)Farnesyl Diphosphate (FPP)SqualeneCommits FPP to the sterol biosynthesis pathway.
Cycloartenol Synthase2,3-OxidosqualeneCycloartenolKey cyclization step in plant sterol synthesis.
Sterol Methyltransferase 1 (SMT1)Cycloartenol24-MethylenecycloartenolFirst methylation of the sterol side chain.
Sterol Methyltransferase 2 (SMT2)24-Methylenelophenol24-EthylidenelophenolSecond methylation, leading to the ethyl group at C24.

Chemical Compounds Mentioned:

Isopentenyl Diphosphate (IPP)

Dimethylallyl Diphosphate (DMAPP)

Acetyl-CoA

3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)

Mevalonic Acid (MVA)

Farnesyl Diphosphate (FPP)

Squalene

2,3-Oxidosqualene

Cycloartenol

Lanosterol (B1674476)

24-Methylenecycloartenol

Sitosterol

Campesterol (B1663852)

Stigmasterol (B192456)

Ubiquinone

Isoprene

Carotenoids

Abscisic Acid

Gibberellins

Brassinosteroids

Cytokinins

Plastoquinone

Pyruvate

Glyceraldehyde-3-phosphate

1-deoxy-D-xylulose 5-phosphate

2-C-methyl-D-erythritol 4-phosphate

epi-cholesterol

Obtusifoliol

24-Methylenelophenol

24-Ethylidenelophenol

[2-13C]mevalonate

[2,3,4,5-13C4]deoxyxylulose

[1-13C]deoxyxylulose

Geranylgeranyl pyrophosphate

Isopentenyl pyrophosphate (IPP)

Dimethylallyl pyrophosphate (DMAPP)

Isopentenyl phosphate (IP)

Dimethylallyl phosphate (DMAP)

1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate (HMBPP)

2-C-methylerythritol-2,4-cyclodiphosphate (MEcPP)

Mevalonate-5-phosphate (MVP)

Mevalonate-5-diphosphate (MVPP)

1-deoxy-D-xylulose 5-phosphate (DXP)

2-C-methyl-D-erythritol 4-phosphate (MEP)

Geranyl diphosphate (GPP)

Farnesyl pyrophosphate (FPP)

Geranylgeranyl diphosphate (GGPP)

cis-prenyltransferase

Solanesyl diphosphate

Decaprenyl diphosphate

Linalyl acetate (B1210297)

Lutein

β-carotene

Phytol

Dolichol

Hopanoids

Lovastatin

Fosmidomycin

Mevastatin

[13C2H3]-1-deoxy-D-xylulose

2-C-[13C2H3]methyl-D-erythritol-4-phosphate

4α,14α-dimethyl-ergosta-8,24(28)-dien-3β-ol

Sterol C-22 Desaturase and Stigmasterol Formation from Sitosterol

Stigmasterol, another prominent phytosterol, is not synthesized through a separate pathway but is directly derived from β-sitosterol. This conversion is catalyzed by a single, crucial enzymatic reaction. The enzyme responsible is the sterol C-22 desaturase , which belongs to the cytochrome P450 superfamily, specifically the CYP710A family. frontiersin.orgmdpi.commdpi.com This enzyme introduces a double bond at the C-22 position of the sitosterol side chain, transforming it into stigmasterol. frontiersin.orgmdpi.com

The activity of sterol C-22 desaturase is a key determinant of the final ratio of sitosterol to stigmasterol within a plant's tissues. mdpi.commdpi.com This ratio is not static and can be altered in response to various developmental cues and environmental stresses, suggesting a functional significance for the conversion. mdpi.com In Arabidopsis thaliana and tomato (Solanum lycopersicum), specific members of the CYP710A family have been identified and characterized for this function. nih.gov For instance, Arabidopsis CYP710A1 and tomato CYP710A11 exhibit C-22 desaturase activity, primarily using β-sitosterol as a substrate to produce stigmasterol. nih.gov The overexpression of these genes in transgenic plants leads to a significant increase in stigmasterol levels, confirming their in-planta function. nih.gov

Research has detailed the kinetic properties of these enzymes, providing insight into their efficiency and substrate preference.

Table 1: Kinetic Properties of Plant Sterol C-22 Desaturases (CYP710A)

This table summarizes the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for CYP710A enzymes from Arabidopsis thaliana and tomato (Lycopersicon esculentum) with β-sitosterol as the substrate. A lower Km value indicates a higher affinity of the enzyme for the substrate.

EnzymeSource OrganismSubstrateProductKm (μM)kcat (min-1)Source
CYP710A1Arabidopsis thalianaβ-SitosterolStigmasterol1.00.53 nih.gov
CYP710A11Lycopersicon esculentum (Tomato)β-SitosterolStigmasterol3.710 nih.gov

Regulation of Sitosterol Biosynthesis

The synthesis of sitosterol and other phytosterols (B1254722) is a tightly controlled process, ensuring that plants maintain appropriate sterol levels for membrane integrity and as precursors for other essential molecules. creative-proteomics.com This regulation occurs at multiple levels, including the control of gene expression and feedback from the pathway's end products.

The expression of genes encoding the enzymes of the sterol biosynthetic pathway is a primary point of regulation. Several families of transcription factors have been identified that modulate the synthesis of sterols in plants. mdpi.com These include WRKY, MYC, and ERF transcription factors, which can bind to the promoter regions of biosynthetic genes to either activate or repress their expression. mdpi.comnih.gov For example, in Withania somnifera, the transcription factor WsWRKY1 positively regulates a suite of genes in the sterol pathway, including HMGR, SQS, CAS, and CYP710A1. nih.gov Similarly, in Torreya grandis, TgWRKY3 has been shown to directly bind to the promoter of the squalene synthase gene (TgSQS) to regulate its expression, thereby influencing the flow of precursors into the sterol pathway. nih.govnih.gov

Table 2: Examples of Transcription Factors Regulating Plant Sterol Biosynthesis Genes

This table highlights key transcription factors and the specific genes within the sterol biosynthesis pathway that they have been found to regulate in various plant species.

Transcription Factor (TF)TF FamilySource PlantRegulated GenesSource
WsWRKY1WRKYWithania somniferaHMGS, HMGR, SQS, SQE, CAS, DWF1, CYP710A1 nih.gov
TgWRKY3WRKYTorreya grandisSQS nih.gov
ERF4ERFSolanum lycopersicum (Tomato)Genes from upstream mevalonate pathway to cholesterol biosynthesis researchgate.net

Beyond transcriptional control, regulation also occurs at the post-transcriptional and post-translational levels. A key target for this regulation is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which is considered a rate-limiting enzyme in the pathway. nih.govresearchgate.net The activity of the HMGR protein can be modulated through mechanisms such as phosphorylation, glycosylation, and protein degradation, allowing for rapid adjustments in metabolic flux without the need to synthesize new enzymes. nih.govresearchgate.net

Feedback regulation, where an end product of a pathway inhibits an earlier step, is a common biological control mechanism. In mammalian systems, cholesterol biosynthesis is famously regulated by negative feedback suppression of key genes. frontiersin.org While the existence of analogous mechanisms in plants has been investigated, the picture is more complex due to the production of a diverse array of sterol end products rather than a single dominant one like cholesterol. frontiersin.org

Iii. Analytical Methodologies for Sitosterol Characterization

Advanced Extraction Techniques for Sitosterols

Modern extraction techniques have been developed to improve upon traditional methods like maceration and Soxhlet extraction, offering higher efficiency, reduced solvent consumption, and shorter extraction times.

Supercritical Fluid Extraction (SFE) utilizes a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Carbon dioxide (CO₂) is the most common solvent for SFE due to its low critical temperature (31.1 °C), non-toxicity, and the ability to be easily removed from the extract. gazi.edu.tr The selectivity of SFE can be finely tuned by adjusting pressure and temperature. gazi.edu.tr

Research has demonstrated the effectiveness of SFE for concentrating phytosterols (B1254722) from various oils. A multi-step SFE procedure was used to enrich phytosterol fractions from soybean oil, corn germ oil, and corn fiber oil. researchgate.net In this process, the concentration of sterols in oil from corn bran was increased from 8.6 mg/g in the original oil to 322.2 mg/g in the final extract. researchgate.net The benign conditions of SFE are particularly advantageous as they prevent the degradation of thermally sensitive compounds like this compound. researchgate.net In another study, SFE was optimized for extracting oil and phytosterols from melon seeds, with optimal yields achieved at 33°C and 200 bar, yielding 304 mg/kg of β-sitosterol. gazi.edu.tr

MatrixSFE ConditionsKey FindingReference
Kalahari Melon Seeds300 bar, 40 °CYielded 1063.6 mg/100 g phytosterols, superior to Soxhlet extraction (431.1 mg/100 g). mdpi.com mdpi.com
Corn Bran OilMulti-step SC-CO₂ with MTBE co-solventSterol concentration increased from 8.6 mg/g to 322.2 mg/g. researchgate.net researchgate.net
Melon (Cucumis melo) Seeds200 bar, 33 °C, 11 g CO₂/min, 3 hOptimal conditions yielded 304 mg/kg β-sitosterol. gazi.edu.tr gazi.edu.tr
Morus alba (Mulberry) Leaf200 bar for 90 min or 300 bar for 60 minSFE extract had a higher β-sitosterol content than traditional hexane (B92381) extract. epa.gov epa.gov

Microwave-Assisted Extraction (MAE) is a process that uses microwave energy to heat solvents in contact with a sample, thereby partitioning analytes from the sample matrix into the solvent. The technique offers a significant reduction in extraction time and solvent volume compared to conventional methods. mdpi.com Dipole rotation of molecules induced by microwaves disrupts hydrogen bonds and enhances solvent penetration into the matrix. mdpi.com

MAE has been successfully applied to extract β-sitosterol and its glucoside from Agave angustifolia Haw bagasse. ncsu.edubioresources.com In one study, an extraction time of just 9 seconds yielded 103.6 mg/g of β-sitosterol from the dry extract. ncsu.edubioresources.com Another study on Agave angustifolia demonstrated that MAE for 5 seconds could yield 124.76 mg/g of β-sitosterol β-d-glucoside, which was 4-5 times more than what was obtained through conventional maceration over 48 hours. mdpi.comnih.gov

MatrixMAE ConditionsKey FindingReference
Agave angustifolia BagasseEthanol, 21–23 °C, 9 sYielded 103.6 mg/g of β-sitosterol and 61.6 mg/g of β-sitosterol glucoside. ncsu.edu ncsu.edu
Agave angustifolia "piña"Ethanol with KOH, 5 sYielded 124.76 mg/g of β-sitosterol β-d-glucoside, significantly higher than maceration (26.67 mg/g). mdpi.comnih.gov mdpi.comnih.gov
Cocoa Shell WasteEthanol, 500 W, 70 °C, 10 minOptimal conditions for the extraction of β-sitosterol. researchgate.net researchgate.net

Solid Phase Extraction (SPE) is a sample preparation technique used for the purification and concentration of analytes from a solution by sorption onto a solid-phase sorbent. austinpublishinggroup.com It is often used as a clean-up step after initial extraction (e.g., saponification and liquid-liquid extraction) to remove interfering substances before chromatographic analysis. austinpublishinggroup.comnewswise.com SPE can offer higher purification and concentration of phytosterols compared to liquid-liquid extraction alone. austinpublishinggroup.com

Various sorbents are used in SPE for sitosterol (B1666911) isolation. A study investigating the isolation of β-sitosterol from Sunflower Oil Deodorizer Distillate (SuDOD) found that a desilicated ZSM-5-type zeolite used as an SPE adsorbent successfully isolated 97.3% of β-sitosterol as a pure fraction. In another innovative approach, a novel monolithic column was prepared and used as an online SPE absorbent for the enrichment of β-sitosterol from plant oil samples, showing high spiked recoveries ranging from 90.96% to 103.56%. nih.gov

MatrixSPE Sorbent/MethodKey FindingReference
Sunflower Oil Deodorizer DistillateDesilicated ZSM-5-type zeolite97.3% of β-sitosterol was successfully isolated.
Plant Oil SamplesNovel poly (NMA-co-DEA-co-EDMA) monolithic column (online SPE)Spiked recoveries of β-sitosterol were between 90.96% and 103.56%. nih.gov nih.gov
Edible Vegetable OilsSPE clean-up after saponificationEnabled precise quantification; rice bran oil contained 13.46 g/kg of total phytosterols. mdpi.com mdpi.com

Modern extraction techniques consistently demonstrate significant advantages over conventional methods like Soxhlet and maceration in terms of efficiency, time, and environmental impact.

A comparative study on Kalahari melon seeds showed that supercritical CO₂ extraction yielded 1063.6 mg/100 g of phytosterols, whereas traditional Soxhlet extraction with petroleum ether yielded only 431.1 mg/100 g. mdpi.com The lower yield from Soxhlet is attributed to the potential for thermal degradation of phytosterols during prolonged heating. mdpi.com Similarly, MAE has been shown to be four to five times more effective and significantly faster (5 seconds vs. 48 hours) than conventional maceration for extracting β-sitosterol glucoside from agave. nih.gov A study comparing roasting methods found that microwave processing resulted in a twofold decrease in sterol loss compared to conventional oven roasting. mdpi.com

TechniqueConventional MethodModern MethodKey Advantage of Modern MethodReference
Extraction from Melon SeedsSoxhlet (Petroleum Ether)Supercritical CO₂ ExtractionHigher yield (1063.6 vs 431.1 mg/100g) and avoids thermal degradation. mdpi.com mdpi.com
Extraction from AgaveMaceration (48 hours)Microwave-Assisted Extraction (5 seconds)Dramatically reduced extraction time and 4-5 times higher yield. nih.gov nih.gov
Extraction from Cucurbita pepo L. seedsSoxhlet (6 hours)Ultrasonic-Assisted Extraction (3 hours)Reduced time by 50%, increased oil yield by 5.39% and higher total phytosterol content. mdpi.com mdpi.com
Nut RoastingConventional Roasting (170°C)Microwave Roasting (60°C)Two-fold decrease in sterol loss. mdpi.com mdpi.com

Solid Phase Extraction (SPE)

Chromatographic Separation and Quantification of this compound

Following extraction and purification, gas chromatography is the most common and powerful technique for the separation, identification, and quantification of this compound. aocs.org

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is a widely used, robust, and sensitive method for the quantitative analysis of phytosterols. austinpublishinggroup.com Due to the low volatility of sterols, a derivatization step is typically required to convert them into more volatile forms, such as trimethylsilyl (B98337) (TMS) ethers, which improves their peak shape and response in the GC system. aocs.orgncasi.org

The analytical process involves injecting the derivatized sample into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. oup.com The column, often a nonpolar phase like HP-5MS, separates the different sterols based on their boiling points and interactions with the column's stationary phase. aocs.orgoup.com The general elution order sees sterols with fewer carbons or more double bonds eluting earlier. aocs.org For example, stigmasterol (B192456) typically elutes before sitosterol. aocs.org

After separation, the compounds reach the FID, which combusts the organic molecules in a hydrogen-air flame, producing ions that generate a measurable current proportional to the mass of the carbon atoms. This response is used for quantification. austinpublishinggroup.comoup.com For accurate quantification, an internal standard (IS), such as 5-α-cholestan-3-one or dotriacontane, is added to the sample before analysis. epa.govncasi.org The method's validation often includes assessing linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ). oup.com For example, one validated GC-FID method for β-sitosterol achieved an LOD of 0.36 mg/100 g and an LOQ of 1.20 mg/100 g, with a linear regression coefficient (R²) of 0.9985. oup.com

Typical GC-FID Parameters for Sitosterol Analysis
ParameterTypical SettingReference
ColumnHP-5MS (e.g., 30 m x 0.25 mm x 0.25 µm) oup.com
Carrier GasHelium oup.com
Injection Temperature250 °C - 300 °C aocs.orgoup.com
Oven Temperature ProgramInitial temp 100-250°C, ramped to 290-300°C aocs.orgoup.com
DetectorFlame Ionization Detector (FID) austinpublishinggroup.com
Detector Temperature270 °C - 325 °C aocs.orgoup.com
DerivatizationConversion to Trimethylsilyl (TMS) ethers (e.g., with BSTFA) aocs.orgncasi.org

High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Detection for this compound

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used technique for the analysis of this compound. This compound possess a chromophore that allows for detection in the low UV range, typically between 202 and 210 nm. usask.carasayanjournal.co.inacs.org A spectrophotometer analysis has determined the absorption maximum wavelength of β-sitosterol to be 202 nm. usask.ca

Reversed-phase (RP) HPLC is the most common approach, utilizing a non-polar stationary phase, typically a C18 or C8 column, and a polar mobile phase. nih.gov C18 columns are often preferred for their enhanced hydrophobic interactions, which improve the retention and separation of phytosterols from complex mixtures. nih.gov Isocratic elution, which uses a constant mobile phase composition, is frequently chosen for its simplicity and ability to produce a stable baseline. oup.com

The mobile phase is generally a mixture of organic solvents like acetonitrile (B52724) and methanol (B129727), sometimes with the addition of water. usask.caoup.com For instance, a mobile phase of methanol and acetonitrile (90:10 v/v) has been successfully used for the analysis of β-sitosterol. usask.carasayanjournal.co.in Other validated methods have employed acetonitrile and water (95:5 v/v) or acetonitrile, ethanol, and water (85:14:1 v/v/v). rasayanjournal.co.inoup.com The selection of the mobile phase and its composition is critical for achieving optimal separation and resolution of different sterol compounds.

The table below summarizes typical parameters used in HPLC-UV methods for sitosterol analysis.

ParameterCommon SpecificationReference(s)
Column Type Reversed-Phase (RP) C18 or C8 usask.canih.govoup.com
Mobile Phase Acetonitrile/Methanol, Acetonitrile/Water, Acetonitrile/Ethanol/Water mixtures usask.carasayanjournal.co.inoup.com
Elution Mode Isocratic usask.caoup.com
Detection Wavelength 202-210 nm usask.carasayanjournal.co.inacs.org
Flow Rate 1.0 - 2.0 mL/min rasayanjournal.co.inoup.com
Column Temperature Ambient or controlled (e.g., 25°C, 40°C) oup.comd-nb.info

This table presents a summary of commonly employed conditions in HPLC-UV analysis of this compound, derived from various validated methods.

Hyphenated Techniques for Enhanced Resolution and Identification

To overcome the limitations of standalone chromatographic techniques and to achieve higher sensitivity and structural confirmation, hyphenated systems are employed. These systems couple the separation power of chromatography with the identification capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used tool for the separation, identification, and quantification of phytosterols. aocs.org However, due to their low volatility and high polarity, this compound are not suitable for direct GC analysis. mdpi.com Therefore, a crucial derivatization step is required to increase their volatility and improve chromatographic performance. aocs.orgmdpi.com

The most common derivatization method is silylation, which converts the hydroxyl group of the sterol into a less polar and more volatile trimethylsilyl (TMS) ether. mdpi.comnih.gov Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS), are frequently used for this purpose. mdpi.com This process enhances peak resolution and sensitivity. mdpi.com

In GC-MS analysis, a capillary column, such as a 5% phenyl-methyl silicone (e.g., HP-5MS) or similar, is typically used for separation. oup.comaocs.org The mass spectrometer is commonly operated using electron impact (EI) ionization at 70 eV, which generates a molecular ion and characteristic fragmentation patterns useful for structural elucidation and identification. aocs.org For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring specific ions corresponding to the target analytes. oup.comnih.gov The use of tandem mass spectrometry (GC-MS/MS) further improves selectivity, which is particularly useful for complex matrices as it reduces interference and allows for more confident identification of co-eluting compounds. usask.canih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) has emerged as a superior alternative to GC-MS for sitosterol analysis, primarily because it simplifies sample preparation by often eliminating the need for derivatization. usask.caacs.org This technique is suitable for both volatile and non-volatile compounds, making it highly applicable to biological samples. usask.ca

Due to the low polarity of this compound, Atmospheric Pressure Chemical Ionization (APCI) is generally a more effective and consistent ionization source than Electrospray Ionization (ESI). usask.caacs.orgdiva-portal.org APCI typically yields a protonated molecule that has lost a water molecule, [M+H-H₂O]⁺, which is often the most abundant ion and is used for quantification. usask.cadiva-portal.org

For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is frequently employed. acs.org In this mode, specific precursor ions are selected and fragmented to produce characteristic product ions. The analysis is then performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, where the instrument monitors specific transitions from a precursor ion to a product ion. mdpi.comnih.gov This approach significantly improves the accuracy of quantification, especially in complex matrices like edible oils or biological fluids, and allows for very low limits of detection. mdpi.comnih.gov A quantitative LC-MS/MS method for six phytosterols, including β-sitosterol, was developed with a rapid analysis time of just 4 minutes per sample. nih.gov

TechniqueIonization SourceKey CharacteristicsReference(s)
GC-MS Electron Impact (EI)Requires derivatization (silylation); provides characteristic fragmentation; MS/MS enhances selectivity. nih.govaocs.orgmdpi.com
HPLC-MS APCI (preferred), ESIOften no derivatization needed; APCI is more robust for this compound; MS/MS (SRM/MRM) for high sensitivity. usask.caacs.orgnih.gov

This table compares the key features of GC-MS and HPLC-MS for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Sample Preparation Strategies for Sitosterol Analysis

Effective sample preparation is a critical prerequisite for accurate and reliable sitosterol analysis. The primary goals are to liberate this compound from their matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental detection.

In many natural sources, such as vegetable oils and food matrices, this compound exist in both free form and as esters (e.g., fatty acid esters). aocs.orgfao.org To analyze the total sitosterol content, a saponification step is necessary. nih.govfao.org This process involves alkaline hydrolysis, typically by refluxing the sample with an ethanolic or methanolic solution of potassium hydroxide (B78521) (KOH). nih.govvup.sk Saponification breaks the ester bonds, converting fatty acid esters into fatty acid salts and liberating the free sterols into the unsaponifiable fraction. aocs.org

Following saponification, the unsaponifiable matter containing the free this compound is extracted using a non-polar solvent like n-hexane or diethyl ether. oup.comvup.skresearchgate.net

As mentioned previously (Section 3.2.3.1), derivatization is a key step in sample preparation for GC analysis. The goal is to chemically modify the this compound to increase their volatility and thermal stability. mdpi.com Silylation is the most common procedure, converting the polar hydroxyl group into a non-polar silyl (B83357) ether using reagents such as BSTFA or MSTFA. mdpi.comresearchgate.net This not only improves chromatographic peak shape and resolution but also enhances sensitivity. mdpi.comaustinpublishinggroup.com

After extraction, the analyte solution often contains other unsaponifiable compounds that can interfere with the chromatographic analysis. aocs.org Therefore, a purification and concentration step is often required.

Solid-Phase Extraction (SPE) is a widely used and effective technique for cleaning up sample extracts. mdpi.comnih.gov SPE cartridges containing different sorbents, such as silica (B1680970) or C18, can be used to isolate and purify the sterol fraction. aocs.orgresearchgate.net For instance, after saponification and extraction, the extract can be passed through a silica SPE cartridge to remove more polar interfering compounds. nih.gov The purified this compound are then eluted with an appropriate solvent system. This step is crucial for reducing matrix effects and improving the accuracy of quantification. mdpi.com

Other purification methods include Thin-Layer Chromatography (TLC), where the sterol band is physically scraped from the plate and extracted. oup.comresearchgate.net For concentration, the solvent from the purified fraction is typically evaporated to dryness under a stream of nitrogen gas, and the residue is then reconstituted in a small, precise volume of a suitable solvent for injection into the analytical instrument. oup.comvup.sk

Saponification and Derivatization Procedures

Method Validation and Performance Parameters in Sitosterol Research

To ensure the reliability and consistency of results in sitosterol analysis, analytical methods undergo a thorough validation process. This involves assessing several key performance parameters.

Linearity establishes the direct proportionality between the concentration of an analyte and the analytical signal. This is typically evaluated by creating a calibration curve with a series of standards at different concentrations. For sitosterol analysis, a high correlation coefficient (R²) is sought. For instance, a gas chromatography/mass spectrometry (GC/MS) and gas chromatography/flame ionization detector (GC/FID) method for β-sitosterol in oils demonstrated a linear regression coefficient (R²) of 0.9985 over a concentration range of 10–600 µg/mL. oup.comnewswise.com Similarly, a high-performance liquid chromatography (HPLC) method for β-sitosterol in supplements showed an R² value greater than 0.999 in the 15-90 μg/mL range. rasayanjournal.co.in Supercritical fluid chromatography (SFC) has also shown excellent linearity for β-sitosterol, with a correlation coefficient of 0.9998 over a range of 0.06–200.00 ng·ml-1. vup.sk

Accuracy refers to the closeness of a measured value to the true or accepted value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. Acceptable recovery percentages for dietary supplements are generally between 80-115%. rasayanjournal.co.in In the analysis of β-sitosterol in supplements using HPLC, recovery rates were found to be between 96.12% and 105.73% for standard solutions and 91.61% to 99.60% for spiked samples. rasayanjournal.co.in Another study using HPLC with evaporative light scattering detection (ELSD) reported accuracy data within 97-103%. nih.gov For edible oils, a GC-MS/MS method showed recovery rates of 91% to 95%. mdpi.com

Precision measures the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (reproducibility). For sitosterol analysis, low RSD values indicate high precision. An HPLC method for supplements demonstrated intra-day and inter-day precision with a coefficient of variation (%CV) of less than 6%. rasayanjournal.co.in A GC-MS method for β-sitosterol in a plant extract reported intra-day and inter-day precision values of less than 4.99%. dergipark.org.tr

Table 1: Linearity, Accuracy, and Precision Data from Various Studies

Analytical MethodMatrixLinearity (R²)Accuracy (Recovery %)Precision (%RSD)
GC/FIDVirgin Camellia & Olive Oil0.9985 oup.comnewswise.com95.0% - 100.3% oup.comnewswise.com<3.26% (within-day) oup.comnewswise.com
HPLC-UVDietary Supplements>0.999 rasayanjournal.co.in91.61% - 99.60% rasayanjournal.co.in<6% (intra- and inter-day) rasayanjournal.co.in
SFCEdible Oils0.9998 vup.sk101.2% vup.sk1.7% vup.sk
HPLC-ELSDOral Dosage FormsNot specified97% - 103% nih.gov<3% (intra- and inter-day) nih.gov
GC-MSAlchemilla caucasica PlantNot specified98.2% - 99.7% dergipark.org.tr<4.99% (intra- and inter-day) dergipark.org.tr

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method, though not necessarily quantified with acceptable precision and accuracy. rasayanjournal.co.in It is often determined as the concentration that produces a signal-to-noise (S/N) ratio of 3:1. oup.comnewswise.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. rasayanjournal.co.in The typical S/N ratio for LOQ is 10:1. rasayanjournal.co.in

These limits are crucial for determining the suitability of a method for analyzing trace amounts of this compound. For example, a GC/FID method for β-sitosterol in virgin camellia oil established an LOD of 0.36 mg/100 g and an LOQ of 1.20 mg/100 g. oup.comnewswise.com In another study using supercritical fluid chromatography for edible oils, the LOD and LOQ for β-sitosterol were 20 ng·ml-1 and 66 ng·ml-1, respectively. vup.sk An HPLC method for supplements reported an LOD of 3.26 μg/mL and an LOQ of 9.89 μg/mL. rasayanjournal.co.in A highly sensitive supercritical fluid chromatography-quadrupole time-of-flight mass spectrometry (SFC-QTOF-MS) method for walnut oil achieved an even lower LOD of 0.05–0.20 ng/mL. mdpi.com

Table 2: LOD and LOQ Values for β-Sitosterol in Different Analytical Methods

Analytical MethodMatrixLODLOQ
GC/FIDVirgin Camellia & Olive Oil0.36 mg/100 g oup.comnewswise.com1.20 mg/100 g oup.comnewswise.com
HPLC-UVDietary Supplements3.26 μg/mL rasayanjournal.co.in9.89 μg/mL rasayanjournal.co.in
SFCEdible Oils20 ng·ml⁻¹ vup.sk66 ng·ml⁻¹ vup.sk
HPLC-ELSDOral Dosage Forms2 μg/ml nih.gov5 μg/ml nih.gov
GC-MSAlchemilla caucasica Plant0.05 μg/mL dergipark.org.tr0.15 μg/mL dergipark.org.tr
SFC-QTOF-MSWalnut Oil0.05–0.20 ng/mL mdpi.comNot specified

Recovery is a measure of the efficiency of an extraction method, indicating the proportion of the analyte that is successfully recovered from the sample matrix during sample preparation. oup.com High and consistent recovery rates are essential for accurate quantification. In a study on edible oils, recovery rates for β-sitosterol ranged from 96.4% to 101.2%. vup.sk For dietary supplements, an HPLC method demonstrated a recovery yield of 89.87±1.67%. nih.gov In the analysis of this compound in oral dosage forms, recovery data was found to be within 95-107%. nih.gov

Repeatability assesses the precision of a method under the same operating conditions over a short interval of time. It is often evaluated by calculating the RSD of retention times and peak areas from multiple injections of the same sample. A GC/FID method for β-sitosterol in oils showed excellent repeatability, with RSDs for retention times and peak areas within 0.03% and 1.08%, respectively. oup.comnewswise.com A collaborative study on saw palmetto dietary supplements using gas chromatography reported repeatability RSDs for beta-sitosterol (B1209924) ranging from 3.70% to 43.9% across different materials. nih.gov

Limits of Detection (LOD) and Quantification (LOQ)

Qualitative and Quantitative Analysis of this compound in Diverse Matrices

This compound are analyzed in a wide array of matrices, including vegetable oils, dietary supplements, and herbal medicines. The choice of analytical method often depends on the complexity of the matrix and the specific research question.

Vegetable Oils: Gas chromatography is a common technique for analyzing phytosterols in vegetable oils. aocs.org A GC/FID method was developed to quantify β-sitosterol in virgin camellia oil and virgin olive oil, with contents ranging from 14.1–30.2 mg/100 g and 94.3–173.2 mg/100 g, respectively. oup.comnewswise.com This data indicates that β-sitosterol could serve as a marker for authenticating these oils. oup.comnewswise.com Other studies have reported β-sitosterol concentrations in various vegetable oils, such as rice oil (5183 mg/kg), corn oil (3580 mg/kg), and soybean oil (1088 mg/kg). oup.com

Dietary Supplements: HPLC is frequently used for the quality control of sitosterol content in dietary supplements. rasayanjournal.co.in One study developed and validated an HPLC method to quantify β-sitosterol in commercially available supplements, finding concentrations ranging from 3.47% to 38.15%. rasayanjournal.co.in Another study used LC-MS to analyze phytosterols in health supplements, with measured recoveries of total phytosterols at 80% and 88% for two different products. thermofisher.com

Herbal Medicines: Analytical methods are also crucial for standardizing herbal products containing this compound. An HPLC method was established to determine β-sitosterol levels in the herbal medicine Knoxia valerianoides. academicjournals.org Similarly, a GC-MS method was developed and validated for the simultaneous determination of α-amyrin and β-sitosterol in Centranthus longiflorus and Iris taochia. mattioli1885journals.com

Table 3: Quantitative Analysis of β-Sitosterol in Various Matrices

MatrixAnalytical MethodConcentration of β-Sitosterol
Virgin Camellia OilGC/FID14.1–30.2 mg/100 g oup.comnewswise.com
Virgin Olive OilGC/FID94.3–173.2 mg/100 g oup.comnewswise.com
Rice OilNot specified5183 mg/kg oup.com
Corn OilNot specified3580 mg/kg oup.com
Soybean OilNot specified1088 mg/kg oup.com
Dietary SupplementsHPLC-UV3.47% - 38.15% rasayanjournal.co.in
Alchemilla caucasica PlantGC-MS22.6 μ g/1.0 mg dergipark.org.tr

Iv. Molecular and Cellular Mechanisms of Sitosterol Activity Excluding Human Clinical Data

Modulation of Enzyme Activity by Sitosterols

This compound, a group of naturally occurring phytosterols (B1254722), have been shown to interact with and modulate the activity of a variety of enzymes, influencing numerous biological processes. These interactions are often the basis for their observed physiological effects in various model organisms.

Cholinesterase (AChE and BChE) Inhibition Mechanisms

This compound have demonstrated the ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, a mechanism that is a key target in the management of neurodegenerative conditions like Alzheimer's disease.

In one study, β-sitosterol isolated from Polygonum hydropiper exhibited concentration-dependent inhibition of both AChE and BChE. At a concentration of 1000 μg/ml, it showed 83.5% and 89.16% inhibition against AChE and BChE, respectively, with IC50 values of 55 μg/ml and 50 μg/ml. Similarly, β-sitosterol from Crataegus oxyacantha was found to be a potent inhibitor of BChE with an IC50 value of 0.56 μM. The inhibitory action is thought to be competitive, where the sitosterol (B1666911) molecule binds to the anionic site of the cholinesterase enzyme, preventing acetylcholine from accessing it. Molecular docking studies further support this, indicating that the hydroxyl group and side chain of β-sitosterol play a crucial role in its binding to the active site of the enzyme.

Table 1: Cholinesterase Inhibitory Activity of β-Sitosterol

Source of β-Sitosterol Enzyme Inhibition (%) at 1000 µg/ml IC50 Value
Polygonum hydropiper AChE 83.5% 55 µg/ml
Polygonum hydropiper BChE 89.16% 50 µg/ml
Crataegus oxyacantha BChE Not specified 0.56 µM

Steroidal 5α-Reductase Type 2 (S5αR2) Inhibitory Mechanisms

This compound are recognized as inhibitors of steroidal 5α-reductase type 2 (S5αR2), an enzyme that converts testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). This inhibitory action is a key mechanism underlying the use of sitosterol-containing supplements for conditions like benign prostatic hyperplasia (BPH). The chemical structure of this compound resembles that of cholesterol and DHT, allowing them to act as competitive inhibitors of the 5α-reductase enzyme.

In vitro studies have demonstrated the inhibitory effects of various phytosterols on S5αR2. For instance, β-sitosterol has been shown to inhibit S5αR2 activity with an IC50 value of 2.7 µM in one study and 3.24 ± 0.32 µM in another. Other phytosterols like stigmasterol (B192456) and campesterol (B1663852) also exhibit inhibitory activity, though with varying potencies (IC50 values of 31.89 ± 4.26 µM and 15.75 ± 5.56 µM, respectively). It is important to note that while effective, the potency of these phytosterols is considerably lower than synthetic inhibitors like dutasteride. The mechanism of inhibition is believed to be competitive, preventing testosterone from binding to the enzyme and being converted to DHT.

Table 2: In Vitro Inhibitory Activity of Phytosterols on S5αR2

Phytosterol IC50 Value (µM)
β-Sitosterol 3.24 ± 0.32
Stigmasterol 31.89 ± 4.26
Campesterol 15.75 ± 5.56
Dutasteride (synthetic inhibitor) 4.88 × 10⁻³ ± 0.33

Influence on Digestive Enzyme Activities in Model Organisms (e.g., Insect Midgut Enzymes)

Dietary β-sitosterol has been shown to impact the growth and development of certain insects by affecting the activity of their midgut enzymes. In studies with the cotton bollworm, Helicoverpa armigera, dietary β-sitosterol led to a dose-dependent decrease in the activities of key midgut enzymes, including alanine (B10760859) aminotransaminase (ALT), aspartate aminotransaminase (AST), and alkaline phosphatase (ALP).

The suppression of these enzyme activities was observed in the order of ALT > AST > ALP, with a 10.0 µg/mL dietary concentration of β-sitosterol reducing ALT activity by 59.17%, AST activity by 42.51%, and ALP activity by 29.31%. This impairment of gut enzyme activity is thought to lower the energy reserves and affect nutrient transport across the gut epithelium, ultimately impacting the insect's growth and development. Docking studies suggest that β-sitosterol exhibits strong binding to ALT, leading to its significant inhibition.

**Table 3: Effect of Dietary β-Sitosterol (10.0 µg/mL) on Midgut Enzyme Activity in *Helicoverpa armigera***

Enzyme Percent Inhibition
Alanine Aminotransaminase (ALT) 59.17%
Aspartate Aminotransaminase (AST) 42.51%
Alkaline Phosphatase (ALP) 29.31%

Interaction with Carbohydrate-Metabolizing Enzymes (α-amylase, α-glucosidase)

This compound have been investigated for their potential to inhibit carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase, which are key targets in managing postprandial hyperglycemia. By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable glucose is slowed down.

In silico and in vitro studies have shown that β-sitosterol can act as an inhibitor of α-amylase. Molecular docking studies have indicated that β-sitosterol has a higher binding energy to α-amylase compared to the standard inhibitor, acarbose, suggesting a potent inhibitory potential. One study reported that purified β-sitosterol demonstrated a significant 42.30% in-vitro α-amylase inhibition at a concentration of 400 µg/ml.

Similarly, β-sitosterol has been shown to inhibit α-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway Regulation

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and growth. Sitosterol has been shown to regulate this pathway in various cancer cell lines, often leading to an anti-proliferative effect.

In human breast cancer cells (MCF-7 and MDA-MB-231), β-sitosterol was found to impede cell viability by regulating the PI3K/Akt/mTOR pathway. nih.gov This was evidenced by a marked reduction in the phosphorylation levels of Akt and other downstream targets. nih.gov Similarly, in murine fibrosarcoma cells (MCA-102), the pro-apoptotic effect of β-sitosterol is mediated by the blockage of the PI3K/Akt signal pathway. nih.gov The use of a PI3K inhibitor significantly augmented sitosterol-induced cell death, confirming the pathway's involvement. nih.govunar.ac.id

Further studies have shown that β-sitosterol treatment can reduce the expression of PI3K/Akt, leading to the activation of caspases and subsequent apoptosis. nih.gov In human leukemia cells, β-sitosterol induced a gradual increase in PI3K and Akt phosphorylation; however, a selective PI3K/Akt inhibitor blocked the endoreduplication and apoptosis caused by sitosterol, indicating a complex, context-dependent role for this pathway. researchgate.netcapes.gov.br In ovarian cancer cells, sitosterol treatment led to a decrease in the phosphorylation of AKT, P70S6K, and S6, which are key components of this pathway. mdpi.com A derivative of β-sitosterol, β-sitosterol-D-glucoside (β-SDG), has also been shown to inhibit tumor growth by disrupting the PI3K/Akt signaling pathway. nih.gov

Recent research in ovarian cancer cells has elucidated a mechanism whereby β-sitosterol targets argininosuccinate (B1211890) synthetase 1 (ASS1), leading to an accumulation of reactive oxygen species (ROS). nih.gov This ROS accumulation upregulates PTEN, a negative regulator of the PI3K/Akt pathway, resulting in the suppression of AKT phosphorylation and subsequent cell death. nih.gov Additionally, in lung cancer cells, β-sitosterol has been observed to suppress fibroblast growth factor receptor 1 (FGFR1) and epidermal growth factor receptor (EGFR), leading to the inhibition of the PI3K/AKT/mTOR/CD1 signaling pathway. e-century.us

Table 1: Effects of β-Sitosterol on PI3K/Akt Pathway Components in Various Cell Lines

Cell LineEffectDownstream ConsequencesReference
Human Breast Cancer (MCF-7, MDA-MB-231)Reduced phosphorylation of AktInhibited cell viability nih.gov
Murine Fibrosarcoma (MCA-102)Inactivation of PI3K/Akt pathwayIncreased apoptosis nih.gov
Human Leukemia (U937, HL60)Mediated Bcl-2 and PI3K/Akt pathwaysInduced apoptosis and G2/M arrest researchgate.netfrontiersin.org
Ovarian Cancer (ES2, OV90)Decreased phosphorylation of AKT, P70S6K, S6Inhibited cell proliferation mdpi.comnih.gov
Ovarian CancerSuppressed AKT signaling via ROS/PTENInduced apoptosis, inhibited migration nih.gov
Lung Cancer (A549)Suppressed PI3K/AKT/mTOR/CD1 pathwayInhibited proliferation, induced apoptosis e-century.us

Forkhead Box O (FoxO) Signaling Pathway Interactions

The Forkhead Box O (FoxO) family of transcription factors are downstream effectors of the PI3K/Akt pathway and play roles in metabolism, cellular proliferation, and apoptosis. The activity of FoxO proteins is often suppressed by Akt-mediated phosphorylation. Fucosterol, another sterol, has been shown to inhibit adipogenesis in 3T3-L1 cells by downregulating the PI3K/Akt and ERK pathways, which in turn modulates FoxO transcription factors. mdpi.com While direct, detailed studies on sitosterol's interaction with the FoxO pathway are less common, its documented regulation of the PI3K/Akt pathway strongly implies an indirect influence on FoxO signaling. By inhibiting Akt, sitosterol could potentially prevent the phosphorylation and subsequent inactivation of FoxO proteins, allowing them to remain in the nucleus and activate target genes involved in apoptosis and cell cycle arrest.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK subfamilies, are crucial in transmitting extracellular signals to intracellular targets, thereby regulating processes like cell proliferation, differentiation, and apoptosis.

Sitosterol's effect on the MAPK pathways appears to be cell-type specific. In MCA-102 fibrosarcoma cells, sitosterol was shown to preferentially activate ERK1/2 and p38 MAPK, but not JNK, to induce cell death. nih.govunar.ac.id The use of a specific ERK inhibitor blocked sitosterol-induced apoptosis in these cells. nih.gov Conversely, in multiple myeloma, sitosterol-induced apoptosis was reported to be mediated solely by JNK activation, with no regulatory effects on ERK or p38 MAPK. unar.ac.id

In ovarian cancer cells, β-sitosterol inhibited the phosphorylation of ERK1/2, JNK, and P38 in a dose-dependent manner. mdpi.com Similarly, in LPS-exposed microglial cells and human umbilical vein endothelial cells (HUVECs), β-sitosterol treatment inhibited the LPS-induced activation of p38 and ERK, contributing to its anti-inflammatory effects. nih.govnih.gov A derivative of β-sitosterol, 7α-hydroxy-β-sitosterol, was found to inactivate ERK1/2 in MCF-7 breast cancer cells. nih.gov

Table 2: Modulation of MAPK Pathways by β-Sitosterol in Different Cellular Contexts

Cell Line/ModelEffect on ERKEffect on JNKEffect on p38Overall OutcomeReference
Murine Fibrosarcoma (MCA-102)ActivationNo effectActivationApoptosis induction nih.govunar.ac.id
Multiple MyelomaNo effectActivationNo effectApoptosis induction unar.ac.id
Ovarian Cancer (ES2, OV90)InhibitionInhibitionInhibitionDecreased proliferation mdpi.comnih.gov
LPS-Exposed BV2 MicrogliaInhibitionNo significant effectInhibitionAnti-inflammatory response nih.gov
LPS-Exposed HUVECsInhibitionInhibitionInhibitionAnti-inflammatory response nih.gov

Nuclear Factor E2-Related Factor 2 (NRF2)-Kelch-Like ECH-Associated Protein 1 (KEAP1) Pathway Activation

The NRF2-KEAP1 pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, KEAP1 targets NRF2 for degradation. Upon exposure to oxidative stress, NRF2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant genes.

Studies have demonstrated that β-sitosterol can modulate this pathway. In IMR-32 neuronal cells, β-sitosterol substantiated its antioxidant property through the NRF2-KEAP1 signaling pathway. texilajournal.com Gene expression analysis showed that NRF2 and KEAP1 expression was maximal at a 10 µM concentration of β-sitosterol, leading to an upregulation of antioxidant compounds. texilajournal.comtexilajournal.comresearchgate.net

However, in a different context, research on ovarian cancer revealed that β-sitosterol can indirectly lead to the ubiquitin-dependent degradation of Nrf2. nih.gov By inhibiting ASS1, sitosterol enhances the interaction between Nrf2 and Keap1, which diminishes the transcription of downstream antioxidant genes like HO-1 and NQO1, leading to an accumulation of ROS and subsequent apoptosis. nih.gov In KGN human granulosa cells, β-sitosterol was found to activate the AKT1/Nrf2 signaling pathway, which reduced oxidative stress and apoptosis. nih.gov

p53 Signaling Pathway Involvement

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, often activated in response to cellular stress like DNA damage. nih.gov Several studies have implicated p53 activation in the anti-cancer mechanisms of sitosterol.

In human lung cancer NCI-H460 cells, sitosterol intervention led to a remarkable upregulation of p53, pSer15-p53, and the downstream target p21. nih.gov This suggests that p53 activation is a key process in sitosterol-mediated apoptosis in these cells. nih.gov In gastric cancer AGS cells, sitosterol was shown to impede proliferation by stimulating apoptosis and S-phase cell cycle arrest, which may be linked to the modulation of the p53 pathway. nih.gov Furthermore, β-sitosterol can activate p53 by disrupting its interaction with MDM2, an inhibitor protein, which results in increased nuclear translocation of p53. nih.govacs.org This activation can, in turn, modulate other pathways, such as silencing the NF-κB pathway. acs.org The modulation of p53 transcriptional targets, such as the pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins, is a downstream consequence of this activation. researchgate.net

Bcl-2/Bax Ratio and Apoptosis Induction Mechanisms

The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is a crucial determinant of cell fate. A high Bax/Bcl-2 ratio favors mitochondrial membrane permeabilization, cytochrome c release, and activation of the caspase cascade, leading to apoptosis. Sitosterol has been consistently shown to modulate this ratio in favor of apoptosis across various cancer cell lines.

In human leukemic U937 cells, β-sitosterol induced apoptosis by increasing the Bax/Bcl-2 ratio and activating caspase-3. researchgate.netscispace.com Similarly, in breast cancer MDA-MB-231 cells, sitosterol stimulated apoptosis by increasing the Bax/Bcl-2 ratio and promoting mitochondrial membrane depolarization. frontiersin.orgresearchgate.net Studies in human gastric cancer SGC-7901 cells and ovarian cancer cells also demonstrated that sitosterol's apoptotic effect is linked to a decreased Bcl-2/Bax ratio. nih.govnih.gov This modulation leads to the release of cytochrome c from the mitochondria and the activation of executioner caspases like caspase-3 and caspase-9. nih.govfrontiersin.org

Sphingomyelin (B164518) Cycle Perturbation

The sphingomyelin cycle is a signaling pathway that generates ceramide, a lipid second messenger known to be a tumor-suppressing agent that can induce apoptosis. nih.gov β-sitosterol has been shown to activate this cycle, contributing to its growth-inhibitory effects.

In HT-29 human colon cancer cells, β-sitosterol supplementation inhibited growth and was associated with a 45% increase in ceramide production, suggesting activation of the sphingomyelin cycle. nih.gov Similarly, in LNCaP human prostate cancer cells, β-sitosterol treatment decreased cell growth and induced apoptosis, which was accompanied by a 50% increase in ceramide production. nih.gov Further research indicated that β-sitosterol can stimulate the de novo synthesis of ceramide by increasing the activity of serine palmitoyl (B13399708) transferase. mdpi.com In diffuse large B-cell lymphoma (DLBCL) cells, β-sitosterol was found to alter sphingolipid metabolism, facilitate the translocation of acid sphingomyelinase (ASM) to the plasma membrane, and increase ceramide synthesis, ultimately inducing apoptosis. figshare.com

Insulin-like Growth Factor 1 (IGF-1) Axis Modulation (IGF-1, IGF-1R, IGFBP3)

This compound, particularly β-sitosterol, have been shown to modulate the Insulin-like Growth Factor 1 (IGF-1) axis, which plays a crucial role in cell growth and proliferation. In a study using bovine mammary epithelial cells, β-sitosterol was found to significantly upregulate the mRNA expression of IGF-1 at concentrations of 0.1, 1, and 10 µM. researchgate.net The expression of the IGF-1 receptor (IGF-1R) gene was also significantly increased at concentrations of 10 and 30 µM β-sitosterol. researchgate.net

Furthermore, β-sitosterol influences the expression of Insulin-like Growth Factor Binding Protein 3 (IGFBP3), a key regulator of IGF-1 bioavailability. At concentrations of 10 and 30 µM, β-sitosterol significantly increased the expression of the IGFBP3 gene. researchgate.net Conversely, at lower concentrations of 0.1 and 1 µM, it significantly decreased its expression. researchgate.net This suggests a concentration-dependent regulatory effect of β-sitosterol on IGFBP3. In lipopolysaccharide (LPS) induced fibroblast cell lines, treatment with β-sitosterol led to an increased expression of IGF-1 mRNA. jptcp.com However, in a study on rainbow trout, β-sitosterol had no effect on the expression of IGFR1 mRNAs or on IGF-1 binding in either gill or white muscle tissue. nih.gov

It has been proposed that β-sitosterol promotes the expression of the mammalian target of rapamycin (B549165) (mTOR) by activating IGF-1, which in turn influences protein synthesis. researchgate.net Additionally, environmental estrogens, including β-sitosterol, have been shown to block growth hormone (GH)-stimulated activation of key signaling proteins like JAK2 and STAT5. nih.gov

Molecular Interactions of this compound with Biomolecules

Protein Binding Affinity and Conformational Changes (e.g., Serum Albumin)

β-sitosterol has been demonstrated to bind to serum albumin, a major transport protein in the blood. Studies using fluorescence spectroscopy have shown that β-sitosterol quenches the intrinsic fluorescence of human serum albumin (HSA) through a static quenching mechanism, indicating the formation of a complex. acs.orgnih.gov The binding constant (Kβ-sitosterol) for this interaction was determined to be 4.6 ± 0.01 × 10³ M⁻¹, with a free energy change of -5.0 kcal M⁻¹. acs.orgnih.gov

Upon binding to β-sitosterol, human serum albumin undergoes conformational changes, leading to a partial unfolding of the protein's secondary structure. acs.orgnih.govresearchgate.net This interaction is primarily driven by hydrophobic forces, with the β-sitosterol molecule binding within the large hydrophobic cavity of subdomain IIA of HSA. acs.orgnih.gov

Similarly, studies with bovine serum albumin (BSA), which is structurally homologous to HSA, have also shown that β-sitosterol binds within its large hydrophobic cavity. researchgate.netinnovareacademics.ininnovareacademics.inijpsdronline.com The binding is characterized by both hydrophobic interactions and hydrogen bonding. researchgate.netinnovareacademics.ininnovareacademics.in The binding energy for β-sitosterol with BSA has been calculated to be -7.23 kcal/mol. innovareacademics.in

Receptor Binding Studies (e.g., Estrogen Receptor Beta, Caspase-3, SIRT1, AMPK)

This compound have been found to interact with various cellular receptors, influencing their activity.

Estrogen Receptor Beta (ERβ): β-sitosterol and its glycoside derivatives have shown binding affinity for estrogen receptors. nih.govmdpi.com β-sitosterol has been demonstrated to competitively bind to both ERα and ERβ isoforms with an affinity comparable to coumestrol. mdpi.com In silico molecular docking studies have shown that β-sitosterol-D-glucopyranoside (BSD) has a high binding affinity for ERβ. nih.govresearchgate.net Similarly, molecular docking simulations revealed that β-sitosterol binds to ERβ with a binding energy of -6.14 kcal/mol and an inhibition constant of 31.81 μM. dovepress.comnih.gov Another study showed that β-sitosterol has a binding affinity of -6.8 kcal/mol towards the estrogen-β receptor. uin-malang.ac.id

Caspase-3: Caspases are a family of proteases crucial for initiating and executing apoptosis. β-sitosterol and its derivatives have been shown to interact with and activate caspase-3. Molecular docking studies revealed a favorable binding energy of -7.98 kcal/mol and an inhibition constant of 1.41 μM for β-sitosterol with caspase-3. dovepress.com β-sitosterol-glucoside has been suggested to induce apoptosis by stimulating the activity of caspase-3 and caspase-9. frontiersin.org In ovarian cancer cells, β-sitosterol treatment led to a dose-dependent increase in the expression of cleaved caspase-3 and cleaved caspase-9. mdpi.com In silico analysis also showed that β-sitosterol has a high binding affinity for caspase-3. jbsoweb.com

SIRT1 and AMPK: Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK) are key regulators of cellular energy metabolism. Molecular docking studies suggest that β-sitosterol can occupy the allosteric-binding site of SIRT1 and AMPK. tandfonline.com β-sitosterol has been identified as an AMPK activator, increasing the phosphorylation of the AMPKα subunit in L6 myotube cells. nih.gov This activation of AMPK by β-sitosterol is thought to be mediated by LKB1. nih.gov In gastric cancer cells, β-sitosterol has been shown to strengthen the phosphorylation level of AMPK, which in turn affects tumor cell growth and apoptosis. frontiersin.orgresearchgate.net Furthermore, β-sitosterol has been shown to promote AMPK expression in a model of ulcerative colitis. larvol.com

Computational Approaches: Molecular Docking and Molecular Dynamics Simulations

Computational methods like molecular docking and molecular dynamics simulations have been instrumental in elucidating the interactions of this compound with various biomolecules.

Molecular docking studies have been widely used to predict the binding modes and affinities of β-sitosterol and its derivatives with different protein targets. For instance, docking simulations have shown that β-sitosterol binds to the large hydrophobic cavity of human serum albumin (HSA) and bovine serum albumin (BSA). acs.orgnih.govresearchgate.netinnovareacademics.ininnovareacademics.in These studies have also been applied to understand the interaction of β-sitosterol with receptors like estrogen receptor beta nih.govdovepress.comnih.gov and enzymes such as caspase-3 dovepress.comjbsoweb.com, SIRT1, and AMPK. tandfonline.com Docking studies have also been used to investigate the binding of β-sitosterol to other targets like α-amylase, α-glucosidase, and dipeptidyl peptidase-IV. rasayanjournal.co.in For example, β-sitosterol showed a good docking score of -8.11 kcal/mol against Bcl-2. ajol.infotjnpr.org Molecular docking also revealed a strong binding affinity between β-sitosterol and PTEN. spandidos-publications.com

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the sitosterol-protein complexes. MD simulations have been used to study the conformational changes in HSA upon binding of β-sitosterol and the stability of the resulting complex in an aqueous solution. acs.orgnih.govresearchgate.net These simulations have helped to understand the nature of the interactions, including the role of hydrophobic interactions and hydrogen bonds in the binding process.

Hydrogen Bonding and Hydrophobic Interactions in Binding Processes

The binding of this compound to proteins is primarily governed by a combination of hydrogen bonding and hydrophobic interactions.

In the case of serum albumin, molecular docking studies have revealed that while hydrophobic interactions are the main driving force for binding, hydrogen bonds also play a significant role. acs.orgnih.govresearchgate.netinnovareacademics.ininnovareacademics.in Specifically, the hydroxyl group of β-sitosterol can form hydrogen bonds with amino acid residues in the binding pocket of human and bovine serum albumin. acs.orgnih.govresearchgate.netinnovareacademics.ininnovareacademics.in For instance, with human serum albumin, hydrogen bonds are formed with Arg(257), Ser(287), and Ala(261). acs.org With bovine serum albumin, a hydrogen bond is formed with SER 488. researchgate.netinnovareacademics.ininnovareacademics.in

Similarly, in the interaction with other receptors, both types of interactions are crucial. For example, the binding of β-sitosterol-D-glucopyranoside to estrogen receptor β involves both hydrophobic interactions and hydrogen bond pairing. nih.govresearchgate.net The interaction of β-sitosterol with various other protein targets, as revealed by molecular docking, also involves a network of hydrogen bonds and hydrophobic contacts. researchgate.net

Gene Expression Regulation by this compound (Non-Clinical Context)

This compound, particularly β-sitosterol, have been shown to regulate the expression of various genes involved in different cellular processes.

In bovine mammary epithelial cells, β-sitosterol has been found to upregulate the expression of genes related to milk protein and fat synthesis. researchgate.net This includes increasing the mRNA and protein expression of β-casein, as well as key signaling molecules like signal transducer and activator of transcription 5 (STAT5), mammalian target of rapamycin (mTOR), and ribosomal protein S6 kinase beta-1 (S6K1). researchgate.net It also stimulates the expression of milk fat synthesis-related factors such as sterol regulatory element-binding protein 1 (SREBP1) and peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.netmdpi.com

Furthermore, β-sitosterol influences the expression of genes within the growth hormone/insulin-like growth factor-1 (GH/IGF-1) axis and hypoxia-inducible factor-1α (HIF-1α)-related genes. researchgate.net It has also been shown to inhibit the expression of the negative regulator, suppressor of cytokine signaling 2 (SOCS2), at lower concentrations. researchgate.net In the context of inflammation, β-sitosterol treatment has been observed to decrease the gene and protein expression of c-Jun-N-terminal kinase-1 (JNK1), inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ), and nuclear factor kappa B (NF-κB). mdpi.com

In estrogen-responsive MCF-7 cells, β-sitosterol-D-glucopyranoside (BSD) has been shown to induce the expression of estrogen-regulated genes such as c-Myc and cyclin D1. nih.govresearchgate.net This effect was found to be dependent on the estrogen receptor. nih.govresearchgate.net

Transcriptional Changes in Genes Related to Cell Cycle and Proliferation (e.g., CCNB1, CDK1)

Sitosterol can modulate the expression of genes that are central to the regulation of the cell cycle, thereby influencing cell proliferation. A key target is the Cyclin B1 (CCNB1) gene. In bovine preadipocytes, treatment with beta-sitosterol (B1209924) led to a significant reduction in the mRNA expression of CCNB1. tandfonline.com This effect is thought to induce cell cycle arrest at the G2/M phase, thereby inhibiting the proliferation of these cells. tandfonline.com While CCNB1 expression was clearly suppressed, the same study noted no significant changes in the protein expression levels of Cyclin-Dependent Kinase 1 (CDK1) or its phosphorylated form. tandfonline.com However, the formation of the active CDK1-Cyclin B1 complex is essential for the G2/M transition, suggesting that the sitosterol-induced downregulation of CCNB1 is a key mechanism in its anti-proliferative effects. tandfonline.com In other contexts, such as in studies with the herbal formula Huanglian decoction which contains beta-sitosterol, a decrease in both CCNB1 and CDK1 expression has been observed in hepatocellular carcinoma cells. wjgnet.com

Regulation of Apoptosis-Related Genes (e.g., Caspase-3, Caspase-9)

Sitosterol and its derivatives have been shown to modulate the expression of genes that are critical to the apoptotic process. Studies on various cancer cell lines have demonstrated that sitosterol can upregulate the expression of key executioner caspases. For instance, beta-sitosterol has been found to increase the expression of both Caspase-3 and Caspase-9 in human ovarian cancer cells, lung adenocarcinoma cells, and hepatocellular carcinoma cells. jst.go.jpmdpi.commdpi.com This upregulation is a crucial step in the intrinsic apoptotic pathway. mdpi.com

Specifically, treatment of MCF-7 breast cancer cells with 3β-glucose sitosterol, a derivative of beta-sitosterol, resulted in a gradual increase in the mRNA expression of both caspase-9 and caspase-3 over a 24-hour period. nih.gov The activation of caspase-9 is a key indicator of the intrinsic apoptotic pathway, which is often triggered by cellular stress. nih.gov The subsequent activation of caspase-3, the primary executioner caspase, leads to the cleavage of various cellular substrates, ultimately resulting in programmed cell death. jst.go.jpfrontiersin.org The increased expression of these caspases provides a molecular basis for the pro-apoptotic effects of sitosterol observed in numerous in vitro studies. jst.go.jpnih.govfrontiersin.org

Modulation of Antioxidant Enzyme Gene Expression (e.g., NRF2, KEAP1)

Beta-sitosterol has been shown to modulate the expression of genes involved in the cellular antioxidant response, primarily through the NRF2-KEAP1 pathway. texilajournal.comtexilajournal.comresearchgate.net In studies using the IMR-32 neuronal cell line, beta-sitosterol treatment led to an amplification of both Nuclear factor erythroid 2-related factor 2 (NRF2) and Kelch-like ECH-associated protein 1 (KEAP1) mRNA. texilajournal.comresearchgate.net

Under normal conditions, KEAP1 binds to NRF2, leading to its degradation. imrpress.comnih.gov However, in the presence of oxidative stress or certain bioactive compounds like beta-sitosterol, this interaction is disrupted, allowing NRF2 to translocate to the nucleus. texilajournal.comimrpress.com Once in the nucleus, NRF2 acts as a transcription factor, binding to the antioxidant response element (ARE) in the promoter region of various antioxidant genes. nih.gov This leads to the upregulation of a suite of protective enzymes. The observed increase in NRF2 and KEAP1 gene expression following beta-sitosterol treatment suggests a mechanism by which it enhances the cell's capacity to combat oxidative stress. texilajournal.comresearchgate.net

Effects on Genes Involved in Lipid Metabolism (e.g., NPC1L1, HMG-CoA reductase, SR-BI)

Sitosterol has been observed to modulate the expression of genes that are key to cholesterol absorption and metabolism. In studies using the human small intestine epithelial cell line, FHs 74 Int, sitosterol significantly reduced the messenger RNA (mRNA) expression of Niemann-Pick C1-like 1 (NPC1L1) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase). nih.govresearchgate.net NPC1L1 is a protein crucial for the intestinal uptake of cholesterol, and its downregulation by sitosterol presents a potential mechanism for reduced cholesterol absorption at the cellular level. nih.govresearchgate.nettandfonline.com

The reduction in HMG-CoA reductase mRNA, the rate-limiting enzyme in cholesterol synthesis, was comparable to the effect of cholesterol itself. nih.govtandfonline.com This suggests that sitosterol can exert regulatory effects on cholesterol biosynthesis. In contrast, the mRNA levels of scavenger receptor class B, type I (SR-BI), another protein involved in cholesterol transport, were not significantly altered by sitosterol treatment in these cells. nih.gov These findings indicate that sitosterol can selectively influence the gene expression of key players in lipid metabolism, which may contribute to its cholesterol-lowering effects.

Influence on Gene Expression in Response to Stress in Plants (e.g., SQS, DWF1)

In plants, sitosterol biosynthesis and the expression of related genes are influenced by environmental stressors such as drought. Transcriptome analysis of Torreya grandis seedlings subjected to drought stress revealed a significant increase in the expression levels of several genes in the sterol biosynthesis pathway. nih.govdntb.gov.ua Among these, the Squalene (B77637) Synthase (SQS) gene and the DWARF1 (DWF1) gene were notably upregulated. nih.govresearchgate.net

SQS is a key enzyme that catalyzes the first committed step in sterol biosynthesis. nih.gov Overexpression of the TgSQS gene from Torreya grandis in transgenic Arabidopsis plants not only increased the content of squalene and β-sitosterol but also enhanced their drought tolerance. nih.gov The DWF1 gene encodes a sterol reductase that functions in the later stages of sterol biosynthesis, and its expression has also been shown to be induced by stress. slu.senih.gov The upregulation of these genes under stress conditions suggests that the accumulation of sitosterol is an important component of the plant's defense and adaptation mechanisms. nih.govresearchgate.net

In Vitro and In Silico Studies of Cellular Processes

Induction of Apoptosis in Cell Lines

Numerous in vitro studies have demonstrated the capacity of β-sitosterol and its derivatives to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. This pro-apoptotic activity is a cornerstone of its potential anti-cancer effects observed in laboratory settings.

The induction of apoptosis by β-sitosterol has been documented in a wide range of cancer cell types, including:

Breast Cancer: In MCF-7 and MDA-MB-231 cell lines, β-sitosterol and its glycoside derivatives have been shown to induce morphological changes characteristic of apoptosis. nih.govafricanjournalofbiomedicalresearch.com This is often accompanied by the activation of key apoptotic proteins. researchgate.net

Hepatocellular Carcinoma: In HepG2 and Huh7 cells, β-sitosterol and β-sitosterol-glucoside have been found to be cytotoxic by inducing apoptosis. jst.go.jpmdpi.comnih.govmums.ac.ir This effect is mediated through the activation of the caspase signaling cascade. mdpi.com

Leukemia: In human leukemic U937 cells, β-sitosterol has been shown to induce cytotoxicity and apoptosis in a concentration-dependent manner. researchgate.net

Ovarian Cancer: β-sitosterol has been confirmed to induce apoptosis and suppress the proliferation of human ovarian cancer cell lines, ES2 and OV90. mdpi.com

Lung Cancer: Studies on A549 lung adenocarcinoma cells have shown that β-sitosterol can induce apoptosis. jst.go.jp

Gastric Cancer: The compound has been shown to impede the proliferation of gastric cancer AGS cells by stimulating apoptosis. nih.gov

The mechanisms underlying this induction of apoptosis often involve the activation of the intrinsic mitochondrial pathway. This is evidenced by the increased expression and activation of initiator caspases like caspase-9 and executioner caspases such as caspase-3. jst.go.jpmdpi.comnih.govfrontiersin.org

Table 1: Effects of Sitosterol on Gene Expression

Gene Organism/Cell Line Effect of Sitosterol Associated Process Reference
CCNB1 Bovine preadipocytes mRNA expression significantly reduced Cell Cycle/Proliferation tandfonline.com
CDK1 Bovine preadipocytes No significant change in protein expression Cell Cycle/Proliferation tandfonline.com
Caspase-3 Human ovarian cancer cells Expression increased Apoptosis mdpi.com
Caspase-9 Human ovarian cancer cells Expression increased Apoptosis mdpi.com
Caspase-3 MCF-7 breast cancer cells mRNA expression increased Apoptosis nih.gov
Caspase-9 MCF-7 breast cancer cells mRNA expression increased Apoptosis nih.gov
NRF2 IMR-32 neuronal cell line mRNA expression amplified Antioxidant Response texilajournal.comresearchgate.net
KEAP1 IMR-32 neuronal cell line mRNA expression amplified Antioxidant Response texilajournal.comresearchgate.net
NPC1L1 FHs 74 Int human intestinal cells mRNA expression significantly reduced Lipid Metabolism nih.govresearchgate.net
HMG-CoA reductase FHs 74 Int human intestinal cells mRNA expression significantly reduced Lipid Metabolism nih.govresearchgate.net
SR-BI FHs 74 Int human intestinal cells mRNA expression not significantly altered Lipid Metabolism nih.gov
SQS Torreya grandis seedlings Expression increased under drought stress Plant Stress Response nih.gov
DWF1 Torreya grandis seedlings Expression increased under drought stress Plant Stress Response nih.gov

Table 2: In Vitro Induction of Apoptosis by Sitosterol in Various Cell Lines

Cell Line Cancer Type Key Findings Reference
MCF-7, MDA-MB-231 Breast Cancer Induction of apoptotic morphology; activation of caspases. nih.govafricanjournalofbiomedicalresearch.comresearchgate.net
HepG2, Huh7 Hepatocellular Carcinoma Cytotoxicity via induction of apoptosis; activation of caspase-3 and -9. jst.go.jpmdpi.comnih.govmums.ac.ir
U937 Leukemia Concentration-dependent cytotoxicity and apoptosis. researchgate.net
ES2, OV90 Ovarian Cancer Induction of apoptosis and suppression of proliferation. mdpi.com
A549 Lung Cancer Induction of apoptosis. jst.go.jp
AGS Gastric Cancer Stimulation of apoptosis. nih.gov

Inhibition of Cell Proliferation and Cell Cycle Arrest (e.g., G2/M phase)

Sitosterol demonstrates notable anti-proliferative effects across a variety of cancer cell lines by inducing cell cycle arrest at different phases. nih.govunar.ac.id This activity is a cornerstone of its potential as an anticancer agent. unar.ac.idnih.gov The specific phase of cell cycle arrest can depend on the cancer cell type and the concentration of sitosterol. nih.govnih.gov

In several cancer models, β-sitosterol has been shown to induce G2/M phase arrest. For instance, in human leukemia U937 and HL60 cells, β-sitosterol treatment led to a significant G2/M arrest, which was associated with increased levels of polymeric α-tubulin and the promotion of microtubule polymerization. capes.gov.brsigmaaldrich.comnih.gov Similarly, in human lung adenocarcinoma A549 cells, β-sitosterol triggered cell cycle arrest at the G2/M phase. nih.govscispace.com Studies on bovine preadipocytes also revealed that β-sitosterol can induce cell cycle arrest at the G2/M phase, particularly after prolonged treatment, by suppressing the expression of CCNB1 (Cyclin B1). tandfonline.comresearchgate.net This suggests that β-sitosterol may interfere with the formation of the active CDK1-cyclin B complex, which is crucial for the transition from the G2 to the M phase. tandfonline.com

Beyond the G2/M phase, sitosterol has been observed to cause arrest at other cell cycle checkpoints. In human breast cancer MDA-MB-231 cells, β-sitosterol induced G2/M phase arrest. scispace.com However, in other breast cancer cell lines like T47D and MDA-MB-231, treatment has resulted in G0/G1 arrest. nih.gov This G1 arrest is linked to reduced levels of cyclin D1 and cyclin-dependent kinase (CDK), along with increased levels of p21/Cip1 and p27/Kip1 proteins, which inhibit CDK activity. nih.gov In pancreatic cancer cells, β-sitosterol has also been shown to induce G0/G1 phase arrest in a dose-dependent manner. frontiersin.org Furthermore, in osteosarcoma cell lines, β-sitosterol treatment led to cell cycle arrest in the G1 phase. biolifesas.org

The mechanisms underlying sitosterol-induced cell cycle arrest are multifaceted and involve the modulation of key regulatory proteins. unar.ac.id For example, in non-small cell lung cancers, β-sitosterol has been found to downregulate the expression of cyclin D-CDK4 and cyclin D-CDK2, leading to G0/G1 arrest. nih.gov In contrast, in oral cavity and pharynx cancers, it inhibits the expression of cyclin B, resulting in G2/M arrest. nih.gov The effect on breast cancer cells can involve either the downregulation of cyclin D-CDK4 for G0/G1 arrest or the inhibition of CDK1 for G2/M arrest. unar.ac.id

Table 1: Effect of β-Sitosterol on Cell Cycle Arrest in Different Cell Lines


Cell LineCancer TypeObserved EffectKey Molecular TargetsReference
A549Lung AdenocarcinomaG2/M arrestNot specified[1, 38]
U937, HL60LeukemiaG2/M arrestIncreased polymeric α-tubulin, Bcl-2, PI3K/Akt pathway[33, 34, 36]
Bovine PreadipocytesNon-cancerousG2/M arrestSuppression of CCNB1 expression[10, 18]
MDA-MB-231Breast CancerG2/M arrestNot specified africanjournalofbiomedicalresearch.com
T47D, MDA-MB-231Breast CancerG0/G1 arrestReduced cyclin D1, CDK; increased p21/Cip1, p27/Kip1 nih.gov
PC-3Prostate CancerGrowth inhibitionNot specified mdpi.com
MIA-PaCa-2, BXPC-3Pancreatic CancerG0/G1 arrestNot specified nih.gov
143B, HOSOsteosarcomaG1 arrestIncreased Caspase-3 expression researchgate.net

Impact on Cell Migration and Invasion (in vitro models)

β-sitosterol has demonstrated the ability to inhibit key processes in cancer metastasis, namely cell migration and invasion, in various in vitro cancer models. africanjournalofbiomedicalresearch.commdpi.comIn human prostate cancer PC-3 cells, phytosterol supplementation, with β-sitosterol being more effective than campesterol, significantly reduced tumor cell migration through membranes and inhibited their invasion into Matrigel-coated membranes. nih.govThis inhibitory effect on invasion was associated with a reduction in the binding of PC-3 cells to the extracellular matrix components laminin (B1169045) and fibronectin. nih.gov Similarly, in MDA-MB-231 human breast cancer cells, β-sitosterol was found to inhibit tumor cell invasion through Matrigel. scispace.comThis was linked to its ability to limit the adhesion of the cancer cells to basement membrane components like collagen I, collagen IV, fibronectin, and laminin. scispace.com In the context of colorectal cancer, both free β-sitosterol and a liposomal formulation of β-sitosterol were effective in repressing the invasiveness of CT26/luc colon carcinoma cells. mdpi.comThis effect was potentially mediated through the inhibition of matrix metalloproteinase-9 (MMP-9) expression, a key enzyme involved in the degradation of the extracellular matrix, which is crucial for cell invasion. mdpi.comThe inhibition of MMP-9 by β-sitosterol has also been observed in breast and pancreatic cancers. mdpi.com Furthermore, research on lung cancer cell lines A549 and H1975 showed that β-sitosterol impairs cancer cell migration. nih.govIn pancreatic cancer cells, β-sitosterol attenuated epithelial-mesenchymal transition (EMT), a process critical for enhancing cell motility and invasion, by downregulating the transcription factor Snail and the mesenchymal marker vimentin, while upregulating the epithelial marker E-cadherin. nih.govThis reshaping of EMT consequently inhibited the migration and invasion of these pancreatic cancer cells. nih.govIn keloid fibroblasts, β-sitosterol was shown to inhibit cell viability, invasion, and migration, an effect that was associated with the downregulation of Vimentin and Snail and the upregulation of E-cadherin and Zonula Occludens-1. spandidos-publications.com

Table 2: In Vitro Effects of β-Sitosterol on Cell Migration and InvasionGenerated html

Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Modulation

β-sitosterol exhibits a dual role in modulating oxidative stress, acting as both an antioxidant and a pro-oxidant, depending on the cellular context. unar.ac.idThis bidirectional regulation of reactive oxygen species (ROS) is a key aspect of its biological activity. nih.govresearchgate.net As an antioxidant, β-sitosterol can scavenge free radicals and enhance the body's endogenous antioxidant defense systems. mdpi.comnih.govIn vitro studies have shown that β-sitosterol can directly scavenge free radicals, with its scavenging rate increasing with concentration. mdpi.comIt has also been shown to protect against oxidative damage by restoring the levels of antioxidant enzymes. mdpi.comFor instance, in bovine mammary epithelial cells, β-sitosterol treatment increased the activity of catalase (CAT) and total antioxidant capacity (T-AOC) that were reduced by lipopolysaccharide (LPS) exposure. mdpi.comIt also restored the levels of intracellular glutathione (B108866) (GSH) and total superoxide (B77818) dismutase (T-SOD). mdpi.comSimilarly, in neuronal cell lines, β-sitosterol was found to inhibit lipid peroxides and hydrogen peroxides and activate antioxidant enzymes like superoxide dismutase and non-enzymatic antioxidants such as reduced glutathione. texilajournal.comtexilajournal.comThis antioxidant property is partly attributed to its ability to activate the NRF2-KEAP signaling pathway, a chief regulator of antioxidant enzymes. texilajournal.comtexilajournal.com Conversely, in many cancer cell models, β-sitosterol induces an excessive accumulation of intracellular ROS, which contributes significantly to its anti-tumor effects. unar.ac.idThis pro-oxidant activity leads to oxidative stress, which can trigger apoptosis in cancer cells. nih.govFor example, in ovarian cancer cells, β-sitosterol was found to induce a substantial accumulation of ROS. nih.govThis was achieved by targeting argininosuccinate synthetase 1 (ASS1), which in turn led to the ubiquitin-dependent degradation of Nrf2 and a reduction in the transcription of downstream antioxidant genes like HO-1 and NQO1. nih.govThe resulting ROS accumulation upregulated PTEN, which suppressed the AKT signaling pathway, ultimately leading to cancer cell death. nih.govThe pro-apoptotic effect of ROS induced by β-sitosterol has also been observed in other studies, where pretreatment with an antioxidant like N-acetyl-L-cysteine counteracted the anti-proliferative and pro-apoptotic effects of β-sitosterol. unar.ac.id

Table 3: Antioxidant and Pro-oxidant Effects of β-Sitosterol in In Vitro ModelsGenerated html

Anti-inflammatory Response Mechanisms

β-sitosterol demonstrates significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. africanjournalofbiomedicalresearch.comimpactfactor.orgA primary mechanism of its anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.commdpi.comNF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. frontiersin.org In in vitro models using lipopolysaccharide (LPS)-stimulated cells, β-sitosterol has been shown to effectively suppress the inflammatory response. For example, in LPS-exposed BV2 murine microglial cells, pretreatment with β-sitosterol minimized the expression of inflammatory mediators such as interleukin-6 (IL-6), inducible nitric oxide (iNOS), tumor necrosis factor-α (TNF-α), and cyclooxygenase-2 (COX-2). texilajournal.comThis was achieved by blocking the LPS-induced activation of the p38, ERK, and NF-κB pathways. nih.govSimilarly, in bovine mammary epithelial cells, β-sitosterol pretreatment significantly reduced the expression of pro-inflammatory factors and inhibited the activation of the NF-κB pathway in response to LPS. mdpi.com Further studies have elucidated the intricate ways β-sitosterol modulates inflammatory pathways. It has been shown to control the phosphorylation and degradation of the inhibitor of nuclear factor kappa B (IκB) and inhibit the phosphorylation of NF-κB itself. texilajournal.comIn some contexts, β-sitosterol's anti-inflammatory effects are linked to the induction of autophagy. sciety.orgresearchgate.netIn LPS-stimulated RAW264.7 macrophages, β-sitosterol suppressed the production of IL-6 and TNF-α, and this effect was reversed when autophagy was inhibited, highlighting the dependence of its anti-inflammatory action on this process. sciety.orgresearchgate.net The anti-inflammatory effects of β-sitosterol also extend to the modulation of various cytokines. In a rat model of sepsis, β-sitosterol treatment led to lower serum levels of the pro-inflammatory cytokines IL-1β and IL-6, as well as the anti-inflammatory cytokine IL-10. nih.govIn zebrafish, β-sitosterol treatment significantly decreased the expression of the pro-inflammatory genes il-8 and myd88. mdpi.com

Table 4: Anti-inflammatory Mechanisms of β-Sitosterol in In Vitro and In Vivo ModelsGenerated html

Sitosterols in Plant Physiology and Stress Biology

Sitosterols, a predominant group of phytosterols (B1254722), are integral to plant life, extending their influence from the very architecture of cellular membranes to the intricate signaling networks that govern growth and stress responses. Their multifaceted roles underscore their importance in ensuring plant survival and adaptation in ever-changing environments.

Vi. Derivatives and Structural Modifications of Sitosterols in Research

Synthesis and Characterization of Sitosterol (B1666911) Derivatives

The generation of novel sitosterol derivatives is a key area of research, driven by the quest for compounds with improved or novel therapeutic properties. Synthetic strategies often begin with commercially available phytosterol mixtures or purified starting materials like stigmasterol (B192456), which shares the same steroidal core but differs in its side-chain saturation.

Modifications to the alkyl side chain of sitosterol can significantly influence its physical properties and biological interactions. A common precursor for the synthesis of β-sitosterol and its side-chain analogues is stigmasterol, which possesses a double bond at the Δ22 position of its side chain. nih.gov

Two primary routes have been established for the synthesis of β-sitosterol from stigmasterol:

Selective Hydrogenation: This method targets the Δ22–23 alkene in the side chain of stigmasterol. nih.gov However, this approach can lead to a mixture of products, including unreacted stigmasterol and the fully saturated stigmastanol, making purification challenging. nih.gov

More complex side-chain modifications are also being explored. For instance, an alkyne analogue of sitosterol, with the alkyne group at the terminus of the side chain, was synthesized from stigmasterol in a nine-step process. mdpi.comdntb.gov.uasemanticscholar.org This synthesis utilized a Johnson–Claisen rearrangement for the stereoselective construction of the branched side chain and a Bestmann–Ohira reaction to introduce the alkyne moiety. mdpi.comsemanticscholar.org Such "clickable" derivatives are designed as chemical probes for imaging the localization and metabolism of phytosterols (B1254722) in living cells. mdpi.comdntb.gov.uasemanticscholar.org Researchers have also synthesized side-chain modified 15-ketosterols to reduce the rate of metabolic transformation, as the alkyl substitution at C24, typical for phytosterols, is known to slow metabolism in liver cells. nih.gov

In nature, sitosterol exists not only in its free form but also as conjugates, where the C3-hydroxyl group is linked to other molecules. tandfonline.com Among the most common are steryl glucosides (SGs) and acyl steryl glucosides (ASGs). nih.gov In SGs, a sugar molecule, typically glucose, is attached via a β-glycosidic bond to the C3-hydroxyl group. nih.gov In ASGs, one of the hydroxyl groups on the sugar moiety is further esterified with a fatty acid. nih.gov

The synthesis of these conjugates can be achieved through both chemical and enzymatic methods.

Chemical Synthesis: The synthesis of 6-O-acyl-β-D-glucosyl-β-sitosterols has been accomplished by first preparing β-sitosteryl-β-D-glucoside. tandfonline.comgoogle.com This glucoside is then esterified, for example, using palmitoyl (B13399708) chloride, to attach the acyl chain to the C6 position of the glucose moiety. tandfonline.com The products are characterized using techniques like thin-layer chromatography (TLC), infrared spectroscopy, and periodate (B1199274) oxidation to confirm the structure. tandfonline.com

Biosynthesis: In plants, the synthesis of steryl glucosides is catalyzed by UDP-glucose:sterol glucosyltransferases (UGTs), which transfer glucose from a UDP-glucose donor to the sterol. nih.gov Time-course experiments in plant mitochondria indicate that the steryl glucoside is the precursor to the acylated steryl glucoside. nih.gov Studies with plant-derived mitochondrial preparations show that the glucosylation of the sterol has a pH optimum of 8 to 9, while the subsequent acylation of the steryl glucoside is optimal at a pH of 6.5 to 7. nih.gov

Characterization of these complex conjugates relies heavily on advanced analytical techniques. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has proven to be an efficient and sensitive method for monitoring and identifying the specific molecular species of both SGs and ASGs in biological samples. nih.gov

Side-Chain Modified Phytosterols

Comparative Biological Activities of Sitosterol Derivatives

Modifying the structure of sitosterol can lead to significant changes in its biological activity. Research comparing the parent compound to its derivatives is crucial for understanding how specific structural features contribute to their effects on cellular processes.

Derivatives of sitosterol often exhibit distinct biological profiles compared to the parent molecule. For example, β-sitosterol and its O-glucoside derivative (daucosterol) show different activities. In one study, β-sitosterol inhibited the HT-29 colon carcinoma cell line, whereas daucosterol (B1680990) was more active against the K-562 leukemia cell line. journalejmp.com In another report, β-sitosterol was found to stimulate the growth of estrogen-receptor-positive MCF-7 breast cancer cells, while daucosterol had no effect. journalejmp.com Conversely, a separate study found that a sitosterol glucoside, β-SDG, exerted cytotoxic activity against both MCF-7 and MDA-MB-231 breast cancer cells by inducing apoptosis and activating caspases. nih.gov

The introduction of oxygen-containing functional groups can also modulate activity. Thermally oxidized derivatives of β-sitosterol demonstrated cytotoxic effects on U937 cells, inducing apoptosis in a manner similar to 7β-hydroxycholesterol, although at higher concentrations. cambridge.org This cytotoxic effect was associated with a decrease in cellular glutathione (B108866). cambridge.org

Even simple conjugation can alter the biological effect. A study comparing the antiviral activity of β-sitosterol and β-sitosterol-O-glucoside against the influenza A/H1N1 virus found that both were highly active, but the glucoside derivative had a slightly lower IC50 value (0.719 µg/mL) compared to the parent compound (0.975 µg/mL), indicating greater potency. nih.gov Furthermore, some derivatives show enhanced effects on specific cellular signaling pathways. For instance, 7α-hydroxy-β-sitosterol was found to trigger G0/G1 cell cycle arrest and restrict the proliferation of MCF-7 cells by regulating the Bax/Bcl-2 balance and inactivating the ERK1/2 pathway. nih.gov Sitosterol-glucoside has also been shown to induce apoptosis in hepatoma cells and Ehrlich ascites cancer cells by activating caspase-3 and -9. nih.gov

Structure-activity relationship (SAR) studies aim to systematically link specific chemical features of a molecule to its biological function. For sitosterol derivatives, these investigations provide insight into which modifications enhance or diminish specific activities, guiding the design of more potent compounds.

A key structural feature influencing activity is the C3-hydroxyl group. Acetylation of this group to form β-sitosteryl acetate (B1210297) has been shown to significantly reduce antibacterial activity compared to the parent β-sitosterol. nih.gov This suggests the free hydroxyl group is important for this particular biological function.

In the context of anticancer activity, several studies have compared sitosterol with its derivatives in vitro. One such study evaluated the cytotoxic effects of β-sitosterol and four of its derivatives on different breast cancer cell lines. The results showed that the modifications led to a wide range of activities. Sitostenone and 3β-glucose sitosterol showed notable cytotoxic effects, while 3β-galactose sitosterol was less active than the parent compound against the tested cell lines. dovepress.comnih.gov The study identified 3β-glucose sitosterol as a promising derivative, as it was selectively cytotoxic to cancer cells while being significantly less toxic to non-cancerous cells. nih.gov This derivative was found to induce apoptosis through the upregulation of caspase-3 and caspase-9 mRNA expression. dovepress.comdovepress.com

Table 1: Comparative Cytotoxicity (IC₅₀ in µg/mL) of β-Sitosterol and Its Derivatives on Breast Cell Lines

CompoundMCF 10A (Non-cancerous)MCF7 (ER+)MDA-MB-231 (ER-)
β-Sitosterol 232.53187.61874.16
Sitostenone 106.19168.52194.88
3β-Galactose sitosterol 734.92609.66907.46
3β-Glucose sitosterol 806.83265.00393.86
Cisplatin (Control) 106.8130.0821.60
Data sourced from an in vitro study on breast cancer and non-cancerous cell lines. dovepress.comnih.govdovepress.com

The nature of the side chain is also critical. Structure-activity studies have concluded that the presence of the C-5 double bond and the C-24 ethyl group in β-sitosterol makes it more effective in certain biological assays, such as inhibiting cholesterol absorption, when compared to stigmasterol, which has an additional double bond at C-22. dergipark.org.tr This highlights how subtle differences in the side chain can impact biological function.

Vii. Future Directions and Emerging Research Avenues

Elucidation of Unexplored Molecular Pathways and Targets

A primary focus of future research will be to unravel the complete spectrum of molecular pathways and protein targets through which sitosterols exert their effects. While some signaling pathways, such as the inhibition of cholesterol absorption and modulation of certain inflammatory cascades, are relatively well-characterized, many of the nuanced molecular interactions of this compound remain to be discovered. nih.gov

Recent studies have begun to shed light on novel targets. For instance, research has identified potential interactions with proteins like 17β-hydroxysteroid dehydrogenase type 4 (17β-HSD4) and Extended-Synaptotagmin-1 (E-Syt1), suggesting roles beyond lipid metabolism. nih.gov Further investigation into these and other potential binding partners is crucial. The structural similarity of β-sitosterol to cholesterol suggests that it may interact with a wide array of proteins that recognize cholesterol, yet the presence of an ethyl group at the C-24 position likely confers specificity for a unique set of targets. nih.gov

Future research will likely employ advanced proteomic and chemoproteomic techniques to systematically identify sitosterol-binding proteins in various cell types and tissues. Uncovering these currently unknown interactions will be pivotal in understanding the full range of their biological activities, from their anti-inflammatory and anti-cancer properties to their effects on neuroprotection and metabolic regulation. texilajournal.comfrontiersin.org For example, studies have indicated that β-sitosterol may influence the PI3K/Akt/mTOR and Trx/TrxR1 signaling pathways in cancer cells, but the precise mechanisms are still under investigation. frontiersin.org Similarly, its role in modulating the NRF2-KEAP1 antioxidant pathway in neuroinflammation presents a promising, yet underexplored, area of research. texilajournal.com

Development of Advanced Analytical Techniques for Comprehensive Profiling

The accurate and comprehensive analysis of this compound in various matrices, from plant tissues to biological fluids, is fundamental to advancing research. While established methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) have been instrumental, they often require time-consuming derivatization steps. usask.camdpi.comafjbs.com

Emerging analytical technologies are addressing these limitations, offering greater speed, sensitivity, and selectivity. ijpsr.com Ultra-performance supercritical fluid chromatography coupled with tandem mass spectrometry (SFC-MS/MS) has shown promise for the rapid and sensitive quantification of multiple phytosterols (B1254722), including β-sitosterol, campesterol (B1663852), and stigmasterol (B192456), within minutes. diva-portal.org This technique, along with others like high-performance thin-layer chromatography (HPTLC) combined with mass spectrometry, allows for more detailed profiling of sitosterol (B1666911) and its related compounds in complex samples. researchgate.net

Future advancements will likely focus on:

Minimizing sample preparation: Developing methods that reduce or eliminate the need for derivatization to improve efficiency and reduce the potential for analyte degradation. usask.ca

Increasing sensitivity and specificity: Enhancing the limits of detection (LOD) and quantification (LOQ) to accurately measure low-abundance sitosterol metabolites. diva-portal.org

High-throughput screening: Creating platforms capable of rapidly analyzing large numbers of samples, which is crucial for large-scale biological and clinical studies. researchgate.net

Interactive Data Table: Comparison of Analytical Techniques for Sitosterol Profiling

TechniqueCommon AnalytesSample MatrixKey AdvantagesLimitations
GC-MS β-sitosterol, Campesterol, StigmasterolVegetable oils, Biological samplesHigh resolution and established libraries for identification. usask.caOften requires derivatization, which can be time-consuming. usask.camdpi.com
HPLC-MS β-sitosterol and its derivativesPlant extracts, Food productsHigh sensitivity and selectivity without derivatization. ijpsr.comCan be complex to optimize mobile phases for structurally similar sterols. researchgate.net
HPTLC-MS β-sitosterolLeaf extractsSimple, cost-effective, and allows for simultaneous analysis of multiple samples. researchgate.netLower resolution compared to GC and HPLC. researchgate.net
SFC-MS/MS Brassicasterol, Campesterol, Stigmasterol, β-sitosterolCoconut and palm oilVery fast analysis time (e.g., within 3 minutes) and high sensitivity. diva-portal.orgRequires specialized equipment and expertise. diva-portal.org

Integration of Multi-Omics Approaches in Sitosterol Research

A holistic understanding of sitosterol's biological impact requires moving beyond single-target or single-pathway analyses. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful systems-biology approach to unravel the complex network of interactions influenced by this compound. azolifesciences.commdpi.com

A multi-omics strategy allows researchers to simultaneously observe changes across different biological layers. nih.gov For example:

Transcriptomics can reveal how this compound alter gene expression patterns. Studies have already used this approach to show that β-sitosterol can inhibit the proliferation of bovine preadipocytes by downregulating the expression of genes like CCNB1, which is involved in the cell cycle. tandfonline.com

Proteomics can identify changes in protein abundance and post-translational modifications, providing insights into the functional consequences of altered gene expression. frontiersin.org

Metabolomics can map the downstream effects on metabolic pathways, connecting the molecular actions of this compound to physiological outcomes. azolifesciences.com

By integrating these datasets, researchers can construct comprehensive models of sitosterol's mechanism of action. researchgate.net This approach is particularly valuable for understanding its multifaceted effects, such as its role in cancer, where it appears to modulate numerous signaling pathways, including those involved in apoptosis, cell proliferation, and metastasis. frontiersin.orgresearchgate.net The use of network pharmacology, a computational method that integrates multi-omics data, can help to identify key targets and pathways, as has been explored for various plant-based compounds. nih.gov

Exploration of this compound in Diverse Biological Systems and Model Organisms (Non-Human Clinical)

While much research has focused on mammalian systems, exploring the role of this compound in a wider range of non-human biological systems and model organisms can provide fundamental insights into their evolution, biosynthesis, and function.

In plants, sitosterol is a precursor to other important sterols like stigmasterol, and the ratio of these compounds can affect membrane fluidity and the activity of membrane-bound proteins. mdpi.com Investigating sitosterol metabolism in extremophilic organisms, such as certain mosses and lichens, could reveal novel adaptations related to stress tolerance. mdpi.com

Model organisms offer powerful tools for genetic and molecular studies:

Yeast (Saccharomyces cerevisiae): As a eukaryotic organism with well-characterized genetics, yeast can be engineered to produce phytosterols, providing a platform to study the function of plant enzymes involved in sitosterol biosynthesis and metabolism. biorxiv.org

Nematodes (Caenorhabditis elegans) and Fruit Flies (Drosophila melanogaster): These organisms are valuable for studying the effects of dietary this compound on development, aging, and disease processes in a genetically tractable system.

Rodent Models: In vivo studies in rats and mice continue to be crucial for exploring the systemic effects of this compound, such as their neuroprotective properties against induced neurodegeneration and their anti-inflammatory and anti-atherosclerotic effects. texilajournal.comnih.gov

Interactive Data Table: Research Findings in Non-Human Model Organisms

Model OrganismResearch FocusKey Findings
Bovine Preadipocytes Effect on cell proliferationβ-sitosterol inhibited proliferation by suppressing the expression of cell cycle-related genes like CCNB1. tandfonline.com
Wistar Albino Rats Neuroprotective effectsβ-sitosterol showed potential to reduce neuroinflammation by modulating the NFκB and NRF2-KEAP1 antioxidant signaling pathways. texilajournal.com
Yeast (S. cerevisiae) Biosynthesis of phytosterolsEngineered yeast strains successfully produced campesterol and β-sitosterol, revealing bottlenecks and interactions with endogenous sterol metabolism. biorxiv.org
Mongolian Gerbil Angiogenesisβ-sitosterol was found to promote the formation of new blood vessels in a model of brain injury. tandfonline.com

Strategies for Enhancing Academic Research Potency and Specificity of this compound

A significant challenge in sitosterol research is its relatively low potency compared to synthetic drugs and the fact that it often occurs in mixtures with other phytosterols, making it difficult to attribute specific effects to a single compound. researchgate.netmdpi.com Future research should focus on strategies to enhance its potency and specificity.

One promising avenue is the chemical modification of the sitosterol structure to create novel derivatives with improved biological activity. frontiersin.org By making targeted changes to the sterol's side chain or steroid nucleus, it may be possible to increase its binding affinity for specific protein targets or improve its pharmacokinetic properties. nih.gov For example, modifications to the side chain can alter the hydrophobicity of the molecule, which could influence its cellular uptake and distribution. mdpi.comnih.gov

Another strategy involves the development of advanced drug delivery systems. Formulating β-sitosterol into nanoparticles, liposomes, or other carriers could enhance its solubility, bioavailability, and targeted delivery to specific tissues or cells, thereby increasing its effective concentration at the site of action. impactfactor.org

Furthermore, exploring synergistic effects by combining this compound with other natural compounds or conventional drugs could lead to more potent therapeutic outcomes. mdpi.com

Bioengineering Approaches for Modulating Sitosterol Production in Plants

The natural abundance of this compound in plants can be variable. Metabolic engineering offers a powerful approach to enhance the production of this compound or modulate the profile of different phytosterols in crop plants. This involves the targeted manipulation of genes in the sterol biosynthetic pathway. biocyclopedia.com

Key enzymes in this pathway, such as HMG-CoA reductase (HMGR) and sterol methyltransferases (SMTs), are primary targets for genetic engineering. biocyclopedia.com For instance:

Overexpression of key genes: Increasing the expression of enzymes like SMT1 can channel metabolic flux towards the production of sitosterol precursors. biocyclopedia.com

Gene silencing or knockout: Using techniques like antisense suppression or CRISPR-Cas9 gene editing to downregulate or eliminate enzymes that convert sitosterol into other compounds (e.g., CYP710A, which converts sitosterol to stigmasterol) could lead to the accumulation of sitosterol. frontiersin.org

Heterologous expression: Introducing genes from other organisms into plants or microorganisms like yeast can create novel biosynthetic pathways or enhance existing ones. biorxiv.org

These bioengineering strategies not only have the potential to create crops with enhanced nutritional or therapeutic value but also provide valuable research tools for studying the physiological roles of specific sterols in plant growth, development, and stress response. researchgate.netfrontiersin.org

Q & A

[Basic] What methodologies are used to isolate sitosterols from plant materials?

This compound are typically isolated via solvent extraction followed by chromatographic purification. For example, corn fiber is treated with alkaline solutions to dissolve hemicellulose and oils, followed by ethanol extraction to isolate phytosterol-rich fractions . High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) is then used to separate and identify individual sterols, such as β-sitosterol, stigmasterol, and campesterol . Key validation steps include comparing retention times and spectral data (e.g., 1H NMR^{1}\text{H NMR}, MS) with authentic standards .

[Basic] How are structural elucidation techniques like NMR and GC-MS applied to confirm sitosterol identity?

  • NMR : 1H NMR^{1}\text{H NMR} identifies functional groups (e.g., hydroxyl peaks at δ 3.5 ppm for sterols) and carbon skeletons. For example, rice-derived this compound show distinct signals for methyl groups and olefinic protons .
  • GC-MS : Silylation derivatives (e.g., trimethylsilyl ethers) enhance volatility. Molecular ions at m/z 414 (β-sitosterol), 412 (stigmasterol), and 400 (campesterol) confirm identity via fragmentation patterns .
  • FTIR : Validates functional groups (e.g., O-H stretch at 3400 cm1^{-1} for phenols in nanoparticle-capped this compound) .

[Basic] What in vitro assays assess the cholesterol-lowering effects of this compound?

  • Caco-2 cell models : Measure sitosterol competition with cholesterol for micellar incorporation.
  • Micellar solubility assays : Quantify cholesterol displacement using spectrophotometry.
  • HepG2 assays : Evaluate LDL receptor upregulation via qPCR or Western blot .
    Clinical relevance is confirmed by reduced serum LDL (e.g., 10–15% reduction with 2 g/day intake) .

[Advanced] How to design randomized controlled trials (RCTs) evaluating β-sitosterols for benign prostatic hyperplasia (BPH)?

  • Inclusion criteria : Men with moderate-severe BPH (IPSS ≥ 8), prostate volume >30 mL.
  • Interventions : Non-glucosidic β-sitosterol (e.g., 60–130 mg/day) vs. placebo or α-blockers .
  • Outcomes :
    • Primary : Change in IPSS (weighted mean difference [WMD] = -4.9 points; 95% CI: -6.3 to -3.5) .
    • Secondary : Peak urine flow (WMD = +3.91 mL/sec), residual volume (WMD = -28.62 mL) .
  • Blinding : Double-masking with matched placebos to reduce bias.

[Advanced] What strategies enhance the bioavailability of this compound in pharmacological applications?

  • Nanoparticle encapsulation : Silver nanoparticles (AgNPs) with β-sitosterol (76.62 nm diameter, ζ-potential = -40.2 mV) improve water solubility. Characterization via TEM (hexagonal morphology) and DLS (PDI = 0.275) ensures stability .
  • Lipid-based delivery : Emulsification with lecithin or medium-chain triglycerides enhances micellar incorporation.
  • In vivo validation : Pharmacokinetic studies measuring plasma sitosterol levels via LC-MS/MS .

[Advanced] How to systematically analyze contradictions in clinical trial data on sitosterol efficacy?

  • Meta-analysis : Use random-effects models to aggregate data (e.g., Cochrane Review: 4 RCTs, n = 519).
  • Heterogeneity analysis : Subgroup by sitosterol type (glucosidic vs. non-glucosidic) and trial duration (4–26 weeks).
  • Sensitivity testing : Exclude outliers (e.g., WA184 trial using 100% glucosidic sitosterol) to assess robustness .
  • Bias assessment : Cochrane Risk of Bias Tool evaluates randomization, blinding, and attrition .

[Advanced] What methodological considerations apply to synthesizing nanoparticle-encapsulated this compound for anticancer research?

  • Synthesis : Reduce AgNO3_3 with plant extracts (e.g., Ficus carica) to form AgNP-β-sitosterol complexes .
  • Characterization :
    • UV-Vis : Surface plasmon resonance peak at ~420 nm confirms AgNP formation.
    • SEM-EDX : Elemental mapping verifies Ag dominance (peak at 3.0 keV) .
  • Cytotoxicity testing : MTT assay on cancer lines (e.g., IC50_{50} = 25 µg/mL for A375 melanoma) vs. normal cells (no toxicity at 100 µg/mL) .

[Advanced] How to assess the long-term safety of this compound in preclinical models?

  • Chronic toxicity studies : Administer this compound (≥50% body weight equivalent) for 6–12 months in rodents.
  • Endpoints : Liver/kidney function (ALT, creatinine), hematology, and histopathology .
  • Cardiovascular safety : Echocardiography and lipid profiles to rule out vascular lesions .

[Basic] What chromatographic methods quantify this compound in complex matrices?

  • HPLC-DAD : C18 columns with isocratic elution (acetonitrile:water, 90:10); detection at 210 nm.
  • GC-MS : DB-5 columns; splitless injection for trace analysis .
  • Validation : Spike-and-recovery tests (85–110% recovery) and LOQ ≤ 0.1 µg/mL .

[Advanced] What meta-analytical approaches aggregate data from heterogeneous sitosterol studies?

  • PRISMA guidelines : Define search strings (e.g., "β-sitosterol AND (BPH OR cholesterol)") across MEDLINE, EMBASE, and Phytodok .
  • Data extraction : Standardized forms for demographics, interventions, and outcomes (IPSS, flow rates).
  • Statistical models : Use RevMan for WMD calculations and I2^2 statistics to quantify heterogeneity (>50% = substantial) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.